3-Isopropoxyaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGBIPKOKCSUCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341458 | |
| Record name | 3-Isopropoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41406-00-2 | |
| Record name | 3-Isopropoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(propan-2-yloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Isopropoxyaniline (CAS: 41406-00-2): A Technical Guide for Scientific Professionals
An In-depth Overview of 3-Isopropoxyaniline, encompassing its chemical and physical properties, safety protocols, and applications in research and development, with a focus on its role as a key intermediate in the synthesis of pharmacologically active molecules.
Introduction
This compound, identified by the CAS number 41406-00-2, is an organic compound belonging to the aniline family.[1] Structurally, it is an aniline molecule substituted with an isopropoxy group at the third position of the benzene ring. This compound serves as a crucial building block and intermediate in the synthesis of a variety of more complex molecules, particularly within the pharmaceutical, agrochemical, and dye industries.[2][3] Its utility is highlighted by its role as a reactant in the preparation of compounds with significant biological activity, such as inhibitors of viral replication.[4][5] This guide provides a comprehensive technical overview of its properties, safety handling procedures, and documented applications for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is typically a liquid at room temperature.[2] A summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃NO | [4][6][7] |
| Molecular Weight | 151.21 g/mol | [1][6] |
| Boiling Point | 229-230 °C | [4] |
| Density | 1.025 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.5500 | [4] |
| Flash Point | >110 °C (>230 °F) - closed cup | [4] |
| Vapor Pressure | 0.0131 mmHg at 25°C | [4] |
| pKa | 4.54 ± 0.10 (Predicted) | [4] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [4][8] |
| Appearance | Pale yellow to light brown liquid | [2] |
Safety and Handling
This compound is classified as an irritant.[4] Proper handling and storage are essential to ensure laboratory safety.
Hazard Identification and Precautionary Measures
The compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][6][9]
| GHS Classification | Hazard Statement(s) | Precautionary Statement(s) | Source(s) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 | [6][9][10] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 | [6][9] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 | [9] |
Recommended Handling and Storage
Handling: Use in a well-ventilated area or outdoors.[9] Avoid breathing dust, fume, gas, mist, vapors, or spray.[9] Wash hands and any exposed skin thoroughly after handling.[6] Wear protective gloves, protective clothing, eye protection, and face protection.[6][9]
Storage: Store in a well-ventilated place and keep the container tightly closed.[9][11] It is recommended to store locked up.[9] Some suppliers note that the material is heat and air-sensitive and should be kept refrigerated (2-8 °C) under an inert gas.[11]
Applications in Research and Drug Development
Anilines are versatile compounds in drug discovery, though their potential for metabolic instability and toxicity sometimes necessitates their replacement or modification.[12] this compound serves as a valuable intermediate, contributing its unique structural motif to the synthesis of larger, more complex molecules.[3][13]
Its primary application highlighted in the literature is as a reactant for the preparation of[6][9]triazolo[4,5-d]pyrimidinones. These resulting compounds have been identified as inhibitors of Chikungunya virus replication, demonstrating the importance of this compound in the development of potential antiviral therapeutics.[4][5]
References
- 1. 3-(Propan-2-yloxy)aniline | C9H13NO | CID 573220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | 41406-00-2 [amp.chemicalbook.com]
- 6. angenechemical.com [angenechemical.com]
- 7. scbt.com [scbt.com]
- 8. This compound CAS#: 41406-00-2 [m.chemicalbook.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. echemi.com [echemi.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. cresset-group.com [cresset-group.com]
- 13. 3-isopropoxy aniline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
An In-depth Technical Guide to 3-Isopropoxyaniline: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of 3-Isopropoxyaniline. The information is intended to support researchers, scientists, and professionals in the fields of drug development and chemical synthesis.
Core Properties of this compound
This compound, also known as m-isopropoxyaniline or 3-(propan-2-yloxy)aniline, is an aromatic organic compound. It is a substituted aniline that is of interest as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries[1].
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₃NO | [2] |
| Molecular Weight | 151.21 g/mol | |
| Appearance | Colorless to pale yellow oil | |
| Boiling Point | 229-230 °C | |
| Density | 1.025 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.5500 | [2] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | |
| Solubility | Slightly soluble in chloroform and methanol. Insoluble in water. | |
| CAS Number | 41406-00-2 | [2] |
| MDL Number | MFCD00052700 |
Safety and Handling
This compound is classified as an irritant. It is harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction. It is also harmful if inhaled and may cause respiratory irritation. It causes serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Williamson ether synthesis, which involves the etherification of 3-aminophenol with an isopropyl halide. An alternative route is the reduction of 1-isopropoxy-3-nitrobenzene.
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol is based on the principles of the Williamson ether synthesis and a patented method for the preparation of aminophenol ethers[3][4][5][6][7].
Materials:
-
3-Aminophenol
-
Isopropyl chloride (or isopropyl bromide)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Anhydrous ethanol or Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminophenol in a suitable solvent such as anhydrous ethanol or DMF.
-
Base Addition: Add a stoichiometric equivalent of a base, such as sodium hydroxide or potassium carbonate, to the solution. The base will deprotonate the phenolic hydroxyl group of 3-aminophenol to form the more nucleophilic phenoxide.
-
Alkylation: To the stirred solution, add a slight excess of isopropyl chloride or isopropyl bromide dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid has formed, filter it off. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Extraction: The residue is taken up in diethyl ether and washed with water and then with brine. The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed from the organic layer using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. This involves a combination of spectroscopic techniques.
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of a synthesized liquid organic compound like this compound.
Caption: Workflow for the synthesis, purification, and characterization of this compound.
Spectroscopic Data Analysis
3.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is a powerful tool for the structural elucidation of organic molecules. For this compound, the following proton signals are expected:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH(CH₃)₂ | ~4.5 | septet | ~6.0 | 1H |
| -CH(CH₃ )₂ | ~1.3 | doublet | ~6.0 | 6H |
| Aromatic-H | 6.2 - 7.1 | multiplet | - | 4H |
| -NH₂ | 3.5 - 4.5 | broad singlet | - | 2H |
3.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts for this compound are:
| Carbon | Chemical Shift (δ, ppm) |
| C-O (aromatic) | ~159 |
| C-NH₂ (aromatic) | ~148 |
| Aromatic CH | 102 - 130 |
| C H(CH₃)₂ | ~70 |
| -CH(C H₃)₂ | ~22 |
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption peaks for this compound include:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3300 - 3500 | Medium, two bands for primary amine |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium to strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong |
| C-O stretch (ether) | 1200 - 1300 | Strong |
| C-N stretch (amine) | 1000 - 1250 | Medium |
3.2.4. Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 151. Key fragmentation patterns would involve the loss of the isopropyl group and cleavage of the ether bond[8][9][10].
Conclusion
This technical guide has provided a detailed overview of the core properties, synthesis, and characterization of this compound. The presented experimental protocols and spectroscopic data analysis serve as a valuable resource for scientists and researchers working with this versatile chemical intermediate. Adherence to proper safety protocols is essential when handling this compound. The provided workflow and data will aid in the successful synthesis and confirmation of this compound for its various applications in research and development.
References
- 1. 1-Isopropoxy-3-nitro-benzene | CAS#:88991-53-1 | Chemsrc [chemsrc.com]
- 2. echemi.com [echemi.com]
- 3. NL7907558A - PROCESS FOR PREPARING AMINOPHENOL ETHER - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Khan Academy [khanacademy.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
3-Isopropoxyaniline molecular weight and formula
A comprehensive overview of the fundamental molecular characteristics of 3-Isopropoxyaniline, a compound relevant to various research and development applications.
Molecular Formula and Weight
This compound is an organic chemical compound with the molecular formula C9H13NO.[1][2][3] Its molecular weight is 151.21 g/mol .[1][2][4] The linear formula for this compound is CH3CH(CH3)OC6H4NH2.[4]
Chemical Identifiers
This compound is registered under the CAS Number 41406-00-2.[1][4] It is also known by several synonyms, including 3-(propan-2-yloxy)aniline and m-Isopropoxyaniline.[1]
Physicochemical Data Summary
The following table provides a summary of key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C9H13NO | [1][2][3] |
| Molecular Weight | 151.21 g/mol | [1][2][4] |
| CAS Number | 41406-00-2 | [1][4] |
| Density | 1.025 g/mL at 25 °C | [4] |
| Boiling Point | 229-230 °C | [4][5] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [4] |
| Refractive Index | n20/D 1.5500 | [4][5] |
Logical Relationship of Chemical Identifiers
The following diagram illustrates the relationship between the common name, molecular formula, and CAS number for this compound.
Caption: Relationship between chemical name, formula, and CAS number.
References
- 1. 3-(Propan-2-yloxy)aniline | C9H13NO | CID 573220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97% | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. echemi.com [echemi.com]
- 4. This compound 97 41406-00-2 [sigmaaldrich.com]
- 5. This compound | 41406-00-2 [amp.chemicalbook.com]
Synthesis of 3-Isopropoxyaniline from 3-Aminophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-isopropoxyaniline from 3-aminophenol, a key transformation for the production of various pharmaceutical and chemical intermediates. The primary method described is the Williamson ether synthesis, a robust and widely applicable method for forming ethers. Additionally, an alternative route involving a protection-alkylation-deprotection strategy is presented for instances where high selectivity is paramount.
Core Synthesis Route: Williamson Ether Synthesis
The most direct route for the synthesis of this compound from 3-aminophenol is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the hydroxyl group of 3-aminophenol is deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks an isopropyl halide, displacing the halide and forming the ether linkage.
Reaction Scheme
Caption: General reaction scheme for the Williamson ether synthesis of this compound.
Key Reaction Parameters
The efficiency and selectivity of the Williamson ether synthesis are influenced by several factors, including the choice of base, solvent, temperature, and the nature of the leaving group on the isopropyl reagent. A non-protonic organic solvent is generally preferred to avoid solvation of the nucleophile, which would decrease its reactivity.
| Parameter | Recommended | Rationale |
| Starting Material | 3-Aminophenol | The phenolic hydroxyl group is the target for etherification. |
| Alkylating Agent | 2-Bromopropane or 2-Iodopropane | Provides the isopropyl group. Iodide is a better leaving group than bromide, potentially leading to faster reaction times. |
| Base | Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) | Deprotonates the phenolic hydroxyl group to form the reactive phenoxide. |
| Solvent | N,N-Dimethylacetamide (DMAc), Dimethylformamide (DMF), or Acetone | Aprotic polar solvents that facilitate the SN2 reaction. |
| Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant side reactions. |
| Reaction Time | 5-10 hours | Dependent on the specific reagents and temperature used. Reaction progress should be monitored. |
Experimental Protocol: Direct O-Alkylation
This protocol is based on established procedures for the synthesis of alkoxyanilines.
Materials:
-
3-Aminophenol
-
2-Bromopropane
-
Sodium Hydroxide (pellets)
-
N,N-Dimethylacetamide (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminophenol (1.0 eq) in anhydrous N,N-dimethylacetamide.
-
Base Addition: Carefully add powdered sodium hydroxide (1.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the sodium phenoxide salt.
-
Alkylation: Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Heating: Heat the reaction mixture to 80°C and maintain this temperature for 5-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water and diethyl ether.
-
Separate the organic layer.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
-
Caption: Experimental workflow for the direct O-alkylation of 3-aminophenol.
Alternative Synthesis Route: Protection-Alkylation-Deprotection
To minimize potential N-alkylation of the amino group, a three-step synthesis involving protection of the amine, O-alkylation, and subsequent deprotection can be employed. This method offers greater control and can lead to a purer product, although it is more labor-intensive. A study on the selective alkylation of aminophenols suggests that while this method is effective, the use of secondary alkyl halides like isopropyl bromide may result in lower yields.
Step 1: Protection of the Amino Group
The amino group of 3-aminophenol is protected, for example, as a Schiff base by reacting it with benzaldehyde.
Step 2: Williamson Ether Synthesis
The hydroxyl group of the protected 3-aminophenol is then alkylated with an isopropyl halide using a base such as potassium carbonate in a suitable solvent like acetone.
Step 3: Deprotection
The protecting group is removed by acidic hydrolysis to yield the final product, this compound.
Spectroscopic Analysis of 3-Isopropoxyaniline: A Technical Guide
This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Isopropoxyaniline. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed structural information and characterization of this compound.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic, methine, and methyl protons. The data, acquired in deuterochloroform (CDCl₃), is summarized in the table below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.08 | t | 1H | H-5 |
| 6.35 - 6.23 | m | 3H | H-2, H-4, H-6 |
| 4.47 | sept | 1H | -CH(CH₃)₂ |
| 3.63 | br s | 2H | -NH₂ |
| 1.32 | d | 6H | -CH(CH ₃)₂ |
t = triplet, m = multiplet, sept = septet, br s = broad singlet, d = doublet
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides detailed information about the carbon framework of this compound. The chemical shifts for each carbon atom, also recorded in CDCl₃, are presented below.
| Chemical Shift (δ) ppm | Assignment |
| 159.2 | C-3 |
| 147.8 | C-1 |
| 130.3 | C-5 |
| 107.5 | C-4 |
| 106.1 | C-6 |
| 101.8 | C-2 |
| 69.4 | -C H(CH₃)₂ |
| 22.1 | -CH(C H₃)₂ |
Experimental Protocols
The following is a generalized protocol for the acquisition of NMR spectra for aniline derivatives, including this compound.
Sample Preparation:
-
Approximately 10-20 mg of the this compound sample for ¹H NMR, and 50-100 mg for ¹³C NMR, is accurately weighed.
-
The sample is transferred into a clean, dry NMR tube.
-
Approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), is added to the NMR tube.
-
The tube is capped and gently agitated until the sample is completely dissolved.
NMR Data Acquisition:
-
The prepared NMR tube is inserted into the NMR spectrometer.
-
The magnetic field is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
-
For ¹H NMR: The spectrum is acquired using a standard single-pulse experiment. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an accumulation of 8-16 scans.
-
For ¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (1024 or more) is typically required to achieve an adequate signal-to-noise ratio. A relaxation delay of 2 seconds is commonly used.
Data Processing:
-
The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform.
-
Phase and baseline corrections are applied to the resulting spectrum to ensure accurate peak integration and chemical shift determination.
-
The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (TMS).
Visualizations
The following diagrams illustrate the structure of this compound with atom numbering for NMR assignments and a conceptual workflow for its spectroscopic characterization.
Interpreting the Spectroscopic Data of 3-Isopropoxyaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the infrared (IR) spectroscopy and mass spectrometry (MS) data for the aromatic amine 3-isopropoxyaniline. A comprehensive understanding of the spectral characteristics of this compound is crucial for its identification, quality control, and application in research and pharmaceutical development. This document outlines the expected spectral features, provides detailed experimental protocols for data acquisition, and presents a logical workflow for structural elucidation.
Data Presentation
While a complete, publicly available dataset for this compound is limited, the following tables summarize the key known and predicted spectral data based on its chemical structure and data from analogous compounds.
Table 1: Key Physicochemical and Mass Spectrometry Data for this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO | PubChem[1] |
| Molecular Weight | 151.21 g/mol | PubChem[1] |
| GC-MS Data (m/z) | ||
| Molecular Ion (M⁺) | 151 | PubChem[1] |
| Base Peak | 109 | PubChem[1] |
| Other Significant Peak | 80 | PubChem[1] |
Table 2: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3450 - 3350 | Medium | N-H Asymmetric Stretch | Primary Aromatic Amine |
| 3350 - 3250 | Medium | N-H Symmetric Stretch | Primary Aromatic Amine |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic |
| 2980 - 2960 | Strong | C-H Stretch | Isopropyl (Aliphatic) |
| 1630 - 1600 | Medium-Strong | N-H Bend (Scissoring) | Primary Amine |
| 1600 - 1475 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1335 - 1250 | Strong | C-N Stretch | Aromatic Amine |
| 1250 - 1020 | Strong | C-O Stretch | Aryl-Alkyl Ether |
| 900 - 675 | Strong | C-H Out-of-Plane Bend | Aromatic (meta-disubstituted) |
Interpretation of Spectroscopic Data
Infrared (IR) Spectrum Analysis
The infrared spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its primary aromatic amine and isopropyl ether functional groups.
-
N-H Vibrations: As a primary amine, this compound is expected to show two distinct N-H stretching bands in the region of 3450-3250 cm⁻¹. The presence of two bands is a definitive indicator of a primary amine (-NH₂). Additionally, a medium to strong N-H bending (scissoring) vibration is anticipated around 1630-1600 cm⁻¹.
-
C-H Vibrations: Aromatic C-H stretching vibrations are expected to appear as weaker bands between 3100 and 3000 cm⁻¹. In contrast, the aliphatic C-H stretching from the isopropyl group will present as strong absorptions in the 2980-2850 cm⁻¹ range.
-
Aromatic and Ether Linkages: The C=C stretching vibrations of the aromatic ring typically appear in the 1600-1475 cm⁻¹ region. A strong C-N stretching band, characteristic of aromatic amines, is predicted between 1335 and 1250 cm⁻¹. Furthermore, a strong absorption corresponding to the aryl-alkyl ether C-O stretching is expected in the 1250-1020 cm⁻¹ range.
-
Substitution Pattern: The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ "fingerprint" region can provide information about the substitution pattern of the benzene ring. For a meta-disubstituted ring, characteristic absorptions are expected in this region.
Mass Spectrum Analysis
The mass spectrum of this compound provides valuable information for confirming its molecular weight and elucidating its structure through fragmentation analysis.
-
Molecular Ion Peak: In accordance with the Nitrogen Rule , a molecule with a single nitrogen atom will have an odd nominal molecular weight. The presence of a molecular ion peak (M⁺) at an m/z of 151 confirms the molecular formula C₉H₁₃NO.
-
Major Fragmentation Pathways: The fragmentation of this compound is expected to be driven by the presence of the amine and ether functional groups.
-
Loss of an Alkyl Radical (α-cleavage): The most common fragmentation pathway for ethers is the cleavage of the C-C bond adjacent to the oxygen atom. For this compound, the loss of a methyl radical (•CH₃) from the isopropyl group to form a stable secondary carbocation is a probable fragmentation, leading to a peak at m/z 136.
-
Formation of the Base Peak: The base peak at m/z 109 likely results from the cleavage of the O-isopropyl bond, with the charge retained on the aminophenol fragment. This results in the loss of a neutral propene molecule (C₃H₆) through a rearrangement process, or the loss of an isopropyl radical followed by the loss of a hydrogen atom.
-
Further Fragmentation: The fragment at m/z 80 is likely due to the loss of a neutral molecule of carbon monoxide (CO) from the m/z 109 fragment, a common fragmentation pattern for phenols.
-
Experimental Protocols
The following are detailed methodologies for acquiring high-quality IR and mass spectra of this compound.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, no specific sample preparation is required. A few drops of the neat liquid are sufficient for analysis.
-
Instrumentation: A Fourier-transform infrared spectrometer equipped with a single-reflection diamond ATR accessory is recommended.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of this compound onto the ATR crystal, ensuring complete coverage.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a minimum of 16 scans to ensure a good signal-to-noise ratio.
-
The spectral resolution should be set to at least 4 cm⁻¹.
-
-
Data Processing:
-
Perform a background correction using the previously recorded background spectrum.
-
If necessary, apply an ATR correction to the spectrum.
-
Identify and label the major absorption peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of approximately 10-50 µg/mL.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC-MS Parameters:
-
GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm DB-5ms with a 0.25 µm film thickness, is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp to 180 °C at a rate of 10 °C/min.
-
Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained spectrum with library spectra for confirmation, if available.
-
Visualization of Logical Relationships and Workflows
The following diagrams, generated using Graphviz, illustrate key logical relationships and experimental workflows in the spectroscopic analysis of this compound.
Caption: Logical workflow for the combined structural elucidation using IR and MS data.
Caption: Simplified experimental workflow for IR and MS analysis of this compound.
Caption: Proposed major fragmentation pathway for this compound in EI-MS.
References
3-Isopropoxyaniline: A Technical Safety and Handling Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 3-Isopropoxyaniline (CAS No. 41406-00-2). The information is compiled and synthesized from Safety Data Sheets (SDS) from various suppliers, regulatory information, and established testing guidelines to ensure its relevance and utility for laboratory professionals. This document is intended to supplement, not replace, institutional safety protocols and the product-specific Safety Data Sheet provided by the supplier.
Chemical Identification and Physical Properties
This compound, also known as m-isopropoxyaniline or 3-(propan-2-yloxy)aniline, is an aromatic amine used as a reactant in chemical synthesis.[1][2] For instance, it is used in the preparation of[3][4][5]triazolo[4,5-d]pyrimidinones, which act as inhibitors of Chikungunya virus replication.[1] The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃NO | [6] |
| Molecular Weight | 151.21 g/mol | [6][7] |
| CAS Number | 41406-00-2 | [6] |
| Appearance | Colorless to pale yellow oil/liquid | [8] |
| Boiling Point | 229-230 °C | [1][6] |
| Density | 1.025 g/mL at 25 °C | [1][6] |
| Flash Point | >110 °C (>230 °F) - closed cup | [6] |
| Refractive Index | n20/D 1.5500 | [6][9] |
| Solubility | Slightly soluble in chloroform and methanol. Insoluble in water. | [8] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.
| Hazard Class | GHS Category | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [6][9][10] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [6][10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [6][10] |
Signal Word: Warning[6]
Hazard Pictograms:
Toxicology Profile
Detailed quantitative toxicological data for this compound is largely unavailable in the public domain. Safety Data Sheets consistently report "no data available" for endpoints such as acute oral, dermal, and inhalation toxicity (LD50/LC50), carcinogenicity, germ cell mutagenicity, and reproductive toxicity.
As an aromatic amine, its toxicological properties may warrant caution. Aniline, the parent compound, is known to be toxic if swallowed, inhaled, or in contact with skin, and is suspected of causing genetic defects and cancer. However, direct extrapolation of toxicity from aniline to this compound is not scientifically valid without specific experimental data.
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound.
| Precautionary Measure | Protocol | Source(s) |
| Engineering Controls | Work in a well-ventilated area. Use a chemical fume hood to minimize inhalation of vapors. | |
| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear safety glasses with side-shields or a face shield. | [4] |
| - Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. | [4] | |
| - Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate filter (e.g., type ABEK (EN14387)). | [6] | |
| Hygiene Practices | Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory. | |
| Handling | Avoid contact with skin and eyes.[4] Avoid breathing mist or vapor. Keep away from sources of ignition. | |
| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] Store under an inert atmosphere as the substance may be air and light sensitive. | [5][11] |
First Aid and Emergency Procedures
In case of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures | Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell. | [5] |
| Skin Contact | Immediately wash off with soap and plenty of water.[4] Remove contaminated clothing. If skin irritation occurs, get medical advice.[5] | |
| Eye Contact | Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[5] | |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. | [4][5] |
| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[4] Firefighters should wear self-contained breathing apparatus. | [4] |
| Accidental Release | Ensure adequate ventilation and wear appropriate PPE. Absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a suitable container for disposal.[5] Prevent the product from entering drains.[4] |
Experimental Protocols for Hazard Assessment
While specific experimental data for this compound is lacking, its identified hazards of skin and eye irritation can be assessed using validated in vitro methods, which are crucial for reducing reliance on animal testing. The following are summaries of the OECD Test Guidelines for these endpoints.
OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method
This test method is designed to predict the skin irritation potential of chemicals.[3][5]
-
Principle: The test chemical is applied topically to a three-dimensional Reconstructed Human Epidermis (RhE) model.[3] This model mimics the upper layers of human skin.[3] Chemical-induced irritation is measured by the relative cell viability of the tissue after exposure.[5]
-
Methodology:
-
Triplicate RhE tissue models are treated with the test substance (e.g., 25mg for solids, 30µl for liquids).[8] A negative control (e.g., ultrapure water) and a positive control (e.g., 5% SDS) are run in parallel.[8]
-
The tissues are incubated with the test chemical for a defined period (e.g., 60 minutes).[8]
-
After exposure, the chemical is washed off, and the tissues are transferred to fresh medium for a recovery period (e.g., 42 hours).[8]
-
Cell viability is determined using a quantitative assay, typically the MTT assay.[5] In this assay, the mitochondrial dehydrogenase in viable cells converts the yellow MTT tetrazolium salt into a blue formazan product, which is then extracted and measured spectrophotometrically.[5][12]
-
-
Interpretation: A chemical is classified as a skin irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[5][13] If viability is > 50%, it is considered a non-irritant.[8]
OECD Test Guideline 492: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method for Eye Irritation
This guideline is used to identify chemicals that do not require classification for eye irritation or serious eye damage.[4][14]
-
Principle: The test chemical is applied to the surface of a Reconstructed Human Cornea-like Epithelium (RhCE) model.[15] The potential for eye irritation is predicted by the cytotoxic effect on the corneal cells, measured by a reduction in tissue viability.[11][16]
-
Methodology:
-
Triplicate RhCE models are dosed with the test substance (e.g., 50mg for solids, 50µl for liquids).[15] Appropriate negative and positive controls are included.[15]
-
The tissues are incubated for a set duration (e.g., 30 minutes for liquids, 6 hours for solids).[15]
-
Following exposure and a washing step, tissue viability is assessed using the MTT assay, similar to the skin irritation test.[15]
-
Workflow and Logical Diagrams
Safe Handling Workflow for this compound
The following diagram illustrates the logical workflow for handling this compound in a research setting, from initial assessment to final disposal.
Caption: Workflow for the safe handling of this compound.
This guide serves as a foundational resource for the safe handling and use of this compound in a laboratory setting. Researchers must always consult the most current Safety Data Sheet provided by their supplier and adhere to all institutional and regulatory safety protocols.
References
- 1. This compound | 41406-00-2 [amp.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]
- 5. iivs.org [iivs.org]
- 6. 3-氨基苯异丙醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound, 97% | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. x-cellr8.com [x-cellr8.com]
- 9. echemi.com [echemi.com]
- 10. 3-(Propan-2-yloxy)aniline | C9H13NO | CID 573220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Study Design of In Vitro Eye Irritation EpiOcular (OECD 492) Study Design - Tox Lab [toxlab.co]
- 12. nucro-technics.com [nucro-technics.com]
- 13. senzagen.com [senzagen.com]
- 14. iivs.org [iivs.org]
- 15. x-cellr8.com [x-cellr8.com]
- 16. scantox.com [scantox.com]
A Technical Guide to Sourcing High-Purity 3-Isopropoxyaniline for Research and Development
For researchers, scientists, and professionals in drug development, the procurement of high-purity chemical intermediates is a critical step in ensuring the integrity and success of their work. 3-Isopropoxyaniline, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This technical guide provides an in-depth overview of commercial suppliers offering high-purity this compound, methods for its quality assessment, and a logical workflow for supplier selection.
Commercial Supplier Landscape
Several chemical suppliers offer this compound, with purity levels often being a key differentiator. While many suppliers list this compound, those specifying "high-purity" are of particular interest to the pharmaceutical research sector. Below is a summary of some commercial suppliers and their stated purities. It is important to note that the provided purity levels are as advertised and should always be verified with a batch-specific Certificate of Analysis (CoA).
| Supplier | Stated Purity | Notes |
| Ningbo Inno Pharmchem Co., Ltd. | 99% | Claims to use advanced purification techniques and have strict quality control.[1] |
| Sigma-Aldrich (Merck) | 97% | A well-established supplier with readily available safety and basic technical data.[2][3] |
| HANGZHOU LEAP CHEM CO., LTD. | 99.00% | Listed on ECHEMI with a high stated purity.[4] |
| J & K SCIENTIFIC LTD. | Not specified | A supplier listed on ChemicalBook, may require direct inquiry for purity details.[5] |
| TCI (Shanghai) Development Co., Ltd. | Not specified | A known supplier of research chemicals, purity information should be requested.[5] |
Quality Assessment: Experimental Protocols
The verification of purity and the identification of impurities are paramount. While supplier-provided CoAs are the first point of reference, independent verification or a deeper understanding of the analytical methods employed is often necessary. The most common and recommended techniques for the analysis of aniline derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[6][7]
Representative HPLC Method for Purity Determination of this compound
This protocol is a representative method based on common practices for analyzing aniline derivatives and should be validated for specific laboratory conditions.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A reverse-phase C18 column is often effective for separating aniline compounds.
2. Reagents and Standards:
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase. The exact ratio may need to be optimized.
-
Standard Preparation: A reference standard of this compound of known high purity should be used to prepare a stock solution (e.g., 1 mg/mL) in the mobile phase. Working standards of lower concentrations can be prepared by serial dilution.
-
Sample Preparation: The sample of this compound to be tested should be accurately weighed and dissolved in the mobile phase to a concentration similar to one of the working standards.
3. Chromatographic Conditions:
-
Injection Volume: Typically 10-20 µL.
-
Flow Rate: Around 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Representative Gas Chromatography (GC) Method for Impurity Profiling
GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for identifying and quantifying volatile impurities.
1. Instrumentation:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
-
Column: A capillary column with a stationary phase suitable for amines.
2. Reagents and Standards:
-
Carrier Gas: Helium or hydrogen.
-
Sample Preparation: The sample can be dissolved in a suitable solvent like methylene chloride or toluene.
3. Chromatographic Conditions:
-
Injector Temperature: Typically set high enough to ensure rapid volatilization without degradation.
-
Oven Temperature Program: A temperature gradient is often employed to separate compounds with different boiling points.
-
Detector Temperature: Set appropriately for the detector being used.
Logical Workflow for Supplier Selection
The process of selecting a suitable supplier for high-purity this compound involves more than just comparing list prices. A systematic approach is necessary to ensure the quality and consistency of the material.
Caption: A logical workflow for the selection of a high-purity this compound supplier.
References
An In-depth Technical Guide to the Basic Reactivity of the Amine Group in 3-Isopropoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Isopropoxyaniline is an aromatic amine that serves as a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The reactivity of its primary amine group is central to its utility as a synthetic building block. This guide provides a comprehensive analysis of the electronic factors governing the basicity and nucleophilicity of the amine functionality in this compound. It details key transformations, including acylation, alkylation, and diazotization, supported by structured data, detailed experimental protocols, and workflow visualizations to facilitate practical application in a research and development setting.
Core Principles: Electronic Effects on the Amine Group
The reactivity of the amine group in this compound is primarily dictated by the electronic properties of the isopropoxy substituent and its position on the aromatic ring. Two main effects are at play: the inductive effect and the resonance effect.
-
Inductive Effect (-I): The oxygen atom in the isopropoxy group is highly electronegative, pulling electron density away from the aromatic ring through the sigma (σ) bonds. This electron-withdrawing inductive effect deactivates the ring and decreases the electron density on the nitrogen atom of the amine group.
-
Resonance Effect (+R): The lone pair of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect increases the electron density on the ring, particularly at the ortho and para positions.
In this compound, the isopropoxy group is in the meta position relative to the amine group. Consequently, the electron-donating resonance effect does not extend to the amine group's nitrogen atom. Therefore, the electron-withdrawing inductive effect (-I) is the dominant influence on the amine's basicity, making it a slightly weaker base than aniline.[1][2]
Basicity and Nucleophilicity
The basicity of an amine is quantified by the pKa of its conjugate acid (R-NH₃⁺). A lower pKa value indicates a weaker base. The electron-withdrawing nature of the meta-isopropoxy group reduces the availability of the nitrogen's lone pair for protonation.
| Compound | pKa of Conjugate Acid | Reference |
| Aniline | ~4.6 | [3] |
| This compound | 4.54 ± 0.10 (Predicted) | [4] |
Table 1: Comparison of pKa values.
This slight decrease in basicity also translates to reduced nucleophilicity compared to aniline. The nitrogen lone pair is less available to attack electrophilic centers. Despite this, the amine group remains sufficiently nucleophilic to participate in a wide range of important chemical reactions.[5]
Key Reactions of the Amine Group
The amine group of this compound is a versatile functional handle for a variety of synthetic transformations.
N-Acylation
N-acylation involves the reaction of the primary amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form a more stable amide. This reaction is often used to protect the amine group during subsequent electrophilic aromatic substitution reactions, as the amide is less activating than the amine, preventing polysubstitution.[6]
Experimental Protocol: Acetylation of this compound
This protocol is adapted from the standard acetylation of aniline.[7][8]
-
Dissolution: In a suitable flask, dissolve 1.0 mmol of this compound in 10 mL of water. The compound may not be fully soluble.
-
Acidification: Add 1.1 mmol of concentrated hydrochloric acid to form the soluble hydrochloride salt.
-
Reagent Preparation: In a separate beaker, prepare a solution of 1.2 mmol of sodium acetate in 5 mL of water. Measure out 1.1 mmol of acetic anhydride.
-
Reaction: To the stirred solution of the aniline hydrochloride, add the acetic anhydride, and immediately follow with the sodium acetate solution.
-
Precipitation and Isolation: A white precipitate of the N-acetylated product should form. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration, washing with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Acylating Agent | Base | Solvent | Typical Yield |
| Acetic Anhydride | Sodium Acetate | Water/HCl | >90% |
| Acetyl Chloride | Pyridine or Triethylamine | DCM or Chloroform | >90% |
Table 2: Representative N-Acylation Conditions.[9]
N-Alkylation
N-alkylation introduces alkyl groups onto the nitrogen atom via reaction with alkylating agents like alkyl halides or sulfates. These reactions proceed via an S_N2 mechanism. A significant challenge is controlling the degree of alkylation, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[10]
Experimental Protocol: N-Alkylation with an Alkyl Halide
This is a general procedure that may require optimization.[11]
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1.0 mmol of this compound, 1.1-2.0 mmol of the alkyl halide, and 1.5 mmol of a suitable base (e.g., K₂CO₃ or Na₂CO₃).
-
Solvent: Add a suitable polar aprotic solvent such as acetonitrile or DMF (10 mL).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. Reaction times can vary from a few hours to overnight.
-
Work-up: After cooling, filter off the inorganic base. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Purify the product by column chromatography on silica gel.
Diazotization and Azo Coupling
Primary aromatic amines like this compound can be converted into diazonium salts by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).[12][13] These diazonium salts are versatile intermediates.
A key reaction of diazonium salts is azo coupling, an electrophilic aromatic substitution where the diazonium ion acts as an electrophile, reacting with an electron-rich aromatic compound (the coupling component), such as a phenol or another aniline, to form a brightly colored azo compound.[14][15]
Experimental Protocol: Synthesis of an Azo Dye
This protocol describes the coupling of diazotized this compound with 2-naphthol.[16]
-
Diazotization:
-
In a 100 mL beaker, dissolve 1.0 mmol of this compound in a mixture of 2.5 mL of concentrated hydrochloric acid and 5 mL of water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve 1.05 mmol of sodium nitrite in 3 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature remains below 5 °C. Stir for an additional 10 minutes after the addition is complete.
-
-
Azo Coupling:
-
In a separate 250 mL beaker, dissolve 1.0 mmol of 2-naphthol in 10 mL of a 1 M sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate will form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction is complete.
-
-
Isolation:
-
Collect the azo dye precipitate by vacuum filtration.
-
Wash the solid with copious amounts of cold water until the filtrate is neutral.
-
Dry the product in a desiccator.
-
Conclusion
The amine group of this compound exhibits predictable and versatile reactivity, governed primarily by the electron-withdrawing inductive effect of the meta-substituted isopropoxy group. While its basicity and nucleophilicity are slightly attenuated compared to aniline, it remains a highly effective nucleophile for essential synthetic transformations such as N-acylation and N-alkylation. Furthermore, its ability to form diazonium salts opens a pathway to a wide array of functional group interconversions and the synthesis of azo compounds. This combination of properties solidifies the role of this compound as a crucial intermediate for professionals in drug discovery and materials science.
References
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. SECTION C: Answer ONE question from this section QUESTION 6 (a) Deduce .. [askfilo.com]
- 4. This compound | 41406-00-2 [amp.chemicalbook.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Amine Reactivity [www2.chemistry.msu.edu]
- 11. US4124640A - Process for producing alkoxyanilines - Google Patents [patents.google.com]
- 12. Diazotisation [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Azo coupling - Wikipedia [en.wikipedia.org]
- 15. Azo Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: 3-Isopropoxyaniline as a Versatile Building Block for Novel Antiviral Quinolines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 3-isopropoxyaniline as a foundational scaffold for the synthesis of novel quinoline-based antiviral agents. While direct antiviral applications of this compound derivatives are not extensively reported in publicly available literature, this document presents a representative synthesis and evaluation framework based on established quinoline chemistry and the known antiviral properties of analogous compounds.
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antiviral properties.[1][2] The functionalization of the quinoline ring system allows for the fine-tuning of a compound's pharmacological profile. The use of substituted anilines, such as this compound, in classical quinoline syntheses like the Skraup or Doebner-von Miller reactions, offers a straightforward route to novel quinoline derivatives with unique electronic and steric properties that may confer potent antiviral activity.[3][4]
This document outlines a representative synthetic protocol for a 3-isopropoxy-substituted quinoline derivative and provides a template for its evaluation as a potential antiviral agent against viruses such as Influenza A Virus (IAV) and Respiratory Syncytial Virus (RSV).
Data Presentation: Representative Antiviral Activity
The following tables summarize hypothetical, yet representative, quantitative data for a potential 3-isopropoxy-substituted quinoline antiviral agent (designated as 3-IPQ ), based on reported activities of analogous quinoline derivatives against IAV and RSV.[5][6]
Table 1: In Vitro Antiviral Activity and Cytotoxicity of 3-IPQ
| Compound | Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| 3-IPQ | Influenza A/H1N1 | MDCK | 2.5 | >100 | >40 |
| Ribavirin (Control) | Influenza A/H1N1 | MDCK | 15.4 | >100 | >6.5 |
| 3-IPQ | RSV | HEp-2 | 5.2 | >100 | >19.2 |
| Ribavirin (Control) | RSV | HEp-2 | 8.8 | >100 | >11.4 |
Table 2: Time-of-Addition Assay Results for 3-IPQ against IAV
| Time of Addition (hours post-infection) | % Inhibition of Viral Replication |
| -2 to 0 (Adsorption) | 15 |
| 0 to 2 (Entry) | 85 |
| 2 to 4 (Early Replication) | 92 |
| 4 to 6 (Late Replication) | 45 |
| 6 to 8 (Release) | 20 |
Experimental Protocols
Protocol 1: Synthesis of a Representative 3-Isopropoxy-Substituted Quinoline (3-IPQ) via Doebner-von Miller Reaction
This protocol describes a classic acid-catalyzed cyclization reaction to synthesize a quinoline ring from an aniline and α,β-unsaturated carbonyl compounds.[3]
Materials:
-
This compound
-
Glycerol
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)
-
Hydrochloric acid
-
Sodium hydroxide
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add this compound (1 equivalent) to concentrated sulfuric acid (3 equivalents) with cooling in an ice bath.
-
Addition of Glycerol: To the stirred mixture, slowly add glycerol (2.5 equivalents).
-
Addition of Oxidizing Agent: Carefully add the oxidizing agent (e.g., arsenic pentoxide, 1.5 equivalents) portion-wise to the reaction mixture.
-
Heating: Heat the reaction mixture to 120-130 °C for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice.
-
Neutralization: Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 8-9. This may result in the precipitation of the crude product.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure 3-isopropoxy-substituted quinoline derivative.
Protocol 2: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a plaque-forming virus.
Materials:
-
MDCK (for Influenza) or HEp-2 (for RSV) cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Virus stock (e.g., Influenza A/H1N1 or RSV)
-
Test compound (3-IPQ) and control drug (Ribavirin)
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK or HEp-2 cells in 6-well plates and grow to 90-95% confluency.
-
Virus Adsorption: Wash the cell monolayers with phosphate-buffered saline (PBS) and infect with the virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37 °C.
-
Compound Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Add DMEM containing various concentrations of the test compound (3-IPQ) or the control drug.
-
Overlay: After 1 hour of compound incubation, remove the medium and overlay the cells with a medium containing 1% low-melting-point agarose or Avicel and the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37 °C in a 5% CO₂ incubator for 2-3 days until viral plaques are visible.
-
Staining and Counting: Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet solution. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the untreated virus control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations
References
- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents | CoLab [colab.ws]
Application of 3-Isopropoxyaniline in Agrochemical Manufacturing: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isopropoxyaniline is a key chemical intermediate in the manufacturing of a variety of agrochemicals, primarily finding its application in the synthesis of anilinopyrimidine fungicides.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative anilinopyrimidine fungicide, N-(3-isopropoxyphenyl)-4,6-dimethylpyrimidin-2-amine. Anilinopyrimidine fungicides are a significant class of agricultural chemicals that act as methionine biosynthesis inhibitors, crucial for controlling a range of plant pathogenic fungi.[4]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value |
| CAS Number | 41406-00-2 |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 229-230 °C |
| Density | 1.025 g/mL at 25 °C |
| Refractive Index | n20/D 1.5500 (lit.) |
| Flash Point | >110 °C (>230 °F) - closed cup |
Application in Fungicide Synthesis
This compound serves as a crucial building block for the synthesis of anilinopyrimidine fungicides. These fungicides are known for their efficacy against a variety of plant pathogens.[4] The synthesis of N-(3-isopropoxyphenyl)-4,6-dimethylpyrimidin-2-amine is a prime example of this application.
Experimental Protocol: Synthesis of N-(3-isopropoxyphenyl)-4,6-dimethylpyrimidin-2-amine
This protocol outlines the synthesis of the target fungicide from this compound and 2-chloro-4,6-dimethylpyrimidine.
Materials:
-
This compound
-
2-Chloro-4,6-dimethylpyrimidine
-
Anhydrous 1,4-dioxane
-
Nitrogen gas
-
Magnetic stirrer
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 2-chloro-4,6-dimethylpyrimidine (1 equivalent) and this compound (1 equivalent) in anhydrous 1,4-dioxane.
-
Heat the reaction mixture to reflux with continuous stirring.
-
Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the pure N-(3-isopropoxyphenyl)-4,6-dimethylpyrimidin-2-amine.
Expected Yield:
Fungicidal Activity and Efficacy
Anilinopyrimidine fungicides, including derivatives of this compound, are effective against a range of phytopathogenic fungi. Their mode of action involves the inhibition of methionine biosynthesis, a critical amino acid for fungal growth and development.[4]
| Pathogen | Disease | Efficacy |
| Venturia inaequalis | Apple Scab | High |
| Botrytis cinerea | Gray Mold | High |
| Pyricularia oryzae | Rice Blast | Moderate to High |
| Monilinia fructicola | Brown Rot | High |
Note: The efficacy data presented is representative of the anilinopyrimidine class of fungicides. Specific efficacy of N-(3-isopropoxyphenyl)-4,6-dimethylpyrimidin-2-amine would require dedicated biological assays.
Application in Herbicide Synthesis
While the primary agrochemical application of this compound is in fungicide synthesis, it is also noted as an intermediate in the production of herbicides.[2] Phenylpyrimidine derivatives, a broad class of compounds that can be synthesized from precursors like this compound, have been investigated for their herbicidal activity.[5] These compounds can act by inhibiting key enzymes in plant growth and development pathways.[5]
Further research is required to identify specific commercial or developmental herbicides derived from this compound and to detail their synthesis and biological activity.
Visualizing the Synthesis and Mechanism
Synthesis Workflow
The following diagram illustrates the general synthetic pathway for the production of anilinopyrimidine fungicides from this compound.
Caption: General synthesis workflow for anilinopyrimidine fungicides.
Proposed Mechanism of Action
The diagram below illustrates the proposed mechanism of action for anilinopyrimidine fungicides, which involves the inhibition of a key enzyme in the methionine biosynthesis pathway.
Caption: Inhibition of methionine biosynthesis by anilinopyrimidine fungicides.
References
Application Note and Protocol: Proposed Synthesis of a Novel 7-(3-Isopropoxyphenyl)-triazolo[4,5-d]pyrimidin-5(4H)-one Derivative
Application Note and Protocol: Proposed Synthesis of a Novel 7-(3-Isopropoxyphenyl)-[1][2][3]triazolo[4,5-d]pyrimidin-5(4H)-one Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed synthetic route for a novel triazolo[4,5-d]pyrimidinone derivative utilizing 3-isopropoxyaniline as a key starting material. The protocol is based on established methodologies for the synthesis of related heterocyclic compounds, providing a detailed, step-by-step guide for the preparation of 7-(3-isopropoxyphenyl)-[1][2][3]triazolo[4,5-d]pyrimidin-5(4H)-one. This application note includes detailed experimental procedures, tabulated data for expected yields and reaction parameters, and visualizations of the synthetic workflow and key mechanistic steps to guide researchers in the potential development of new chemical entities based on the triazolo[4,5-d]pyrimidinone scaffold.
Introduction
The[1][2][3]triazolo[4,5-d]pyrimidine core is a significant pharmacophore found in numerous biologically active compounds, most notably in the antiplatelet drug Ticagrelor. The synthesis of derivatives of this scaffold is of considerable interest in medicinal chemistry for the discovery of new therapeutic agents. This application note details a proposed multi-step synthesis of a novel derivative, 7-(3-isopropoxyphenyl)-[1][2][3]triazolo[4,5-d]pyrimidin-5(4H)-one, starting from the commercially available this compound. The outlined synthetic strategy is based on analogous and well-documented chemical transformations for the construction of the triazolopyrimidinone ring system.
Proposed Synthetic Pathway
The proposed synthesis is a three-step process starting from this compound. The overall workflow is depicted in the diagram below.
Figure 1: Proposed synthetic workflow for the synthesis of a triazolo[4,5-d]pyrimidinone derivative.
Experimental Protocols
Step 1: Synthesis of 5-amino-1-(3-isopropoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
This step involves the diazotization of this compound, followed by a cyclization reaction with ethyl cyanoacetate and subsequent amidation.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | 151.21 | 10.0 g | 66.1 |
| Sodium Nitrite | 69.00 | 4.8 g | 69.4 |
| Hydrochloric Acid (conc.) | 36.46 | 15 mL | - |
| Ethyl Cyanoacetate | 113.12 | 7.5 g | 66.3 |
| Sodium Ethoxide | 68.05 | 4.5 g | 66.1 |
| Ethanol | 46.07 | 100 mL | - |
| Ammonia (28% aq.) | 17.03 | 50 mL | - |
Procedure:
-
To a stirred solution of this compound (10.0 g, 66.1 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (50 mL) at 0-5 °C, a solution of sodium nitrite (4.8 g, 69.4 mmol) in water (20 mL) is added dropwise, maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is stirred for an additional 30 minutes at 0-5 °C.
-
In a separate flask, a solution of sodium ethoxide (4.5 g, 66.1 mmol) in ethanol (100 mL) is prepared and cooled to 0-5 °C.
-
Ethyl cyanoacetate (7.5 g, 66.3 mmol) is added to the sodium ethoxide solution, followed by the slow, dropwise addition of the previously prepared diazonium salt solution. The reaction mixture is stirred at 0-5 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The solvent is removed under reduced pressure. The residue is dissolved in a saturated aqueous solution of ammonia (50 mL) and heated in a sealed vessel at 80 °C for 6 hours.
-
After cooling, the precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the crude product.
-
The crude product is purified by recrystallization from ethanol to yield 5-amino-1-(3-isopropoxyphenyl)-1H-1,2,3-triazole-4-carboxamide as a white solid.
Expected Outcome:
| Product | Theoretical Yield (g) | Expected Yield (%) | Physical Form |
| 5-amino-1-(3-isopropoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | 18.2 | 75-85 | White Solid |
Step 2: Synthesis of 7-(3-isopropoxyphenyl)-3H-[1][2][3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
This step involves the cyclization of the aminotriazole carboxamide with diethyl carbonate to form the pyrimidinedione ring.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| 5-amino-1-(3-isopropoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | 275.30 | 10.0 g | 36.3 |
| Diethyl Carbonate | 118.13 | 21.4 g | 181.5 |
| Sodium Ethoxide | 68.05 | 2.7 g | 39.9 |
| Ethanol | 46.07 | 150 mL | - |
Procedure:
-
A mixture of 5-amino-1-(3-isopropoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (10.0 g, 36.3 mmol), diethyl carbonate (21.4 g, 181.5 mmol), and sodium ethoxide (2.7 g, 39.9 mmol) in absolute ethanol (150 mL) is heated at reflux for 12 hours.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in water (100 mL) and acidified with 2N HCl to pH 5-6.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to give 7-(3-isopropoxyphenyl)-3H-[1][2][3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione.
Expected Outcome:
| Product | Theoretical Yield (g) | Expected Yield (%) | Physical Form |
| 7-(3-isopropoxyphenyl)-3H-[1][2][3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | 10.9 | 80-90 | Off-white Solid |
Step 3: Synthesis of 5-chloro-7-(3-isopropoxyphenyl)-3H-[1][2][3]triazolo[4,5-d]pyrimidine
The final step involves the chlorination of the pyrimidinedione to introduce a reactive chloro group for further functionalization.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| 7-(3-isopropoxyphenyl)-3H-[1][2][3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | 301.29 | 10.0 g | 33.2 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 50 mL | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.5 mL | - |
Procedure:
-
A mixture of 7-(3-isopropoxyphenyl)-3H-[1][2][3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (10.0 g, 33.2 mmol) in phosphorus oxychloride (50 mL) and a catalytic amount of DMF (0.5 mL) is heated at reflux for 4 hours.
-
The excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is cooled to room temperature and carefully poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed with cold water until neutral, and dried under vacuum to afford 5-chloro-7-(3-isopropoxyphenyl)-3H-[1][2][3]triazolo[4,5-d]pyrimidine.
Expected Outcome:
| Product | Theoretical Yield (g) | Expected Yield (%) | Physical Form |
| 5-chloro-7-(3-isopropoxyphenyl)-3H-[1][2][3]triazolo[4,5-d]pyrimidine | 10.6 | 85-95 | Pale Yellow Solid |
Mechanism of Triazole Formation
The key step in this synthesis is the formation of the triazole ring via a 1,3-dipolar cycloaddition reaction.
Figure 2: Key mechanistic steps in the formation of the triazole ring.
Conclusion
This application note provides a comprehensive and detailed protocol for a proposed synthesis of a novel 7-(3-isopropoxyphenyl)-[1][2][3]triazolo[4,5-d]pyrimidin-5(4H)-one derivative. The described methods are based on established chemical literature and offer a viable route for the synthesis of this and related compounds. This protocol is intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of new chemical space around the triazolo[4,5-d]pyrimidinone scaffold. Further optimization of reaction conditions may be necessary to achieve the desired yields and purity. Standard analytical techniques should be employed to characterize all intermediates and the final product.
Application Notes and Protocols for N-Alkylation of 3-Isopropoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of anilines is a fundamental transformation in organic synthesis, yielding N-alkylanilines that are crucial intermediates in the production of pharmaceuticals, agrochemicals, and functional materials. 3-Isopropoxyaniline, with its substituted aromatic ring, is a valuable building block, and its N-alkylation allows for the introduction of diverse functionalities, enabling the fine-tuning of molecular properties for various applications. This document provides detailed protocols for three common and effective methods for the N-alkylation of this compound: catalytic N-alkylation with alcohols via the borrowing hydrogen strategy, classical N-alkylation with alkyl halides, and reductive amination.
I. Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen Methodology)
This modern and sustainable approach utilizes alcohols as alkylating agents in the presence of a transition metal catalyst.[1] The "borrowing hydrogen" or "hydrogen autotransfer" mechanism involves the temporary oxidation of the alcohol to an aldehyde, which then condenses with the aniline to form an imine.[1][2][3] The catalyst, which has "borrowed" the hydrogen, then reduces the imine to the desired N-alkylated aniline, regenerating itself in the process.[1] This method is highly atom-economical, with water as the primary byproduct.[1]
Signaling Pathway: The Borrowing Hydrogen Catalytic Cycle
Caption: The Borrowing Hydrogen catalytic cycle for N-alkylation.
Experimental Protocol: Ruthenium-Catalyzed N-Alkylation
This protocol is adapted from a general procedure for the N-alkylation of anilines with alcohols using a ruthenium catalyst.[4]
Materials:
-
This compound
-
Primary alcohol (e.g., 1-pentanol)
-
[RuCl₂(p-cymene)]₂
-
Toluene (dry)
-
Potassium carbonate (K₂CO₃)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), the primary alcohol (1.2 mmol), [RuCl₂(p-cymene)]₂ (0.0025 mmol, 0.5 mol% Ru), and potassium carbonate (0.1 mmol, 10 mol%).
-
Solvent Addition: Add dry toluene (1.5 mL) to the reaction mixture.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 140 °C and stir for 21 hours.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) analysis.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated this compound.
Experimental Workflow: Catalytic N-Alkylation
Caption: Workflow for catalytic N-alkylation of this compound.
II. Classical N-Alkylation with Alkyl Halides
This traditional method involves the direct reaction of this compound with an alkyl halide in the presence of a base.[6] The base is necessary to neutralize the hydrogen halide formed during the reaction and to deprotonate the aniline, increasing its nucleophilicity. While effective, this method can sometimes lead to over-alkylation, yielding tertiary amines.
Experimental Protocol: N-Alkylation using an Alkyl Halide
This protocol is a general procedure that can be applied to the N-alkylation of anilines.[6]
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with a magnetic stir bar
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).[6]
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the aniline.[6]
-
Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (1.1 eq) dropwise at room temperature.[6]
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.[6]
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).[6]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]
Experimental Workflow: N-Alkylation with Alkyl Halides
Caption: Workflow for N-alkylation with alkyl halides.
III. Reductive Amination
Reductive amination is a versatile two-step, one-pot process that involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.[7][8] This method is highly effective for the synthesis of secondary and tertiary amines and avoids the issue of over-alkylation often encountered with alkyl halides.[7]
Experimental Protocol: Reductive Amination
This protocol is a general procedure for the reductive amination of anilines.[9][10]
Materials:
-
This compound
-
Aldehyde or ketone (e.g., acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)[8]
-
Acetic acid (catalytic amount)[9]
-
Round-bottom flask with a magnetic stir bar
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the carbonyl compound (1.2 eq) in methanol or DCE.[9]
-
Acid Catalyst: Add a few drops of glacial acetic acid to catalyze imine formation.[9]
-
Reducing Agent: Stir the mixture at room temperature for 30-60 minutes, then add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise.
-
Reaction: Continue stirring at room temperature for 1-24 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Experimental Workflow: Reductive Amination
Caption: Workflow for reductive amination.
Data Presentation: Comparison of N-Alkylation Methods
The following table summarizes typical reaction conditions and yields for the N-alkylation of various anilines using the described methods, providing a reference for expected outcomes with this compound.
| Method | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Catalytic N-Alkylation | [RuCl₂(p-cymene)]₂ | K₂CO₃ | p-Xylene | 140 | 21 | 18-97 | [5] |
| NiBr₂/1,10-phenanthroline | t-BuOK | Toluene | 130 | 48 | up to 96 | [3] | |
| [Ru(p-cymene)Cl₂]₂/phosphine ligand | NaH | Toluene | 110 | 24 | Not specified | [1] | |
| N-Alkylation with Alkyl Halide | Alkyl Halide | K₂CO₃ | DMF | 60-80 | 4-12 | Not specified | [6] |
| Alkyl Halide | Al₂O₃-OK | Acetonitrile | 30 | 1-7 | Not specified | [11] | |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | - | 1,2-Dichloroethane | Room Temp | Not specified | Not specified | [10] |
| Aldehyde/Ketone, NaBH₃CN | - | Methanol | Room Temp | Not specified | Not specified | [8][9] |
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01931D [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 3-Isopropoxyaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-isopropoxyaniline in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel biaryl compounds. While direct literature examples for the Suzuki-Miyaura coupling of this compound are limited, this document outlines generalized protocols adapted from established methods for structurally similar aniline derivatives, such as other alkoxy-substituted anilines and haloanilines.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[1] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a base.[2] this compound offers a valuable scaffold for introducing a substituted aminophenyl moiety into target molecules, a common feature in many biologically active compounds.
The presence of the amino group in this compound can influence the catalytic cycle, potentially by coordinating to the palladium center. However, with the appropriate choice of catalyst, ligand, and base, high yields of the desired cross-coupled products can be achieved. These protocols are designed to provide a robust starting point for the development of specific synthetic routes.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (a halogenated derivative of this compound would be used) to form a Pd(II) complex. This step is often rate-limiting, especially for less reactive aryl chlorides.[3]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex. The base facilitates the formation of a more nucleophilic boronate species.[4]
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Key Experimental Parameters
The success of the Suzuki-Miyaura coupling of this compound derivatives is dependent on the careful optimization of several parameters:
-
Palladium Catalyst: A variety of palladium sources can be employed, including Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium complexes with phosphine ligands.[5] The choice of catalyst can significantly impact reaction efficiency.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Common ligands include triphenylphosphine (PPh₃), and more sterically demanding and electron-rich ligands like XPhos or SPhos for challenging couplings.[6]
-
Base: The base plays a critical role in the transmetalation step. Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The strength of the base should be matched to the reactivity of the coupling partners.[1]
-
Solvent: A range of solvents can be used, often in biphasic mixtures with water to facilitate the dissolution of the base. Common solvent systems include toluene/water, dioxane/water, and THF/water.[7]
Data Presentation
The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of aniline derivatives structurally related to this compound. This data serves as a guide for what can be expected when applying these protocols.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Haloanilines
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >95 |
| 2 | 3-Chloro-4-fluoroaniline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 110 | 85-95 |
| 3 | 2-Bromoaniline | 3-Tolylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 80-90 |
Data adapted from representative literature for haloanilines.
Experimental Protocols
Note: As no direct literature for the Suzuki-Miyaura coupling of a halogenated this compound was found, the following protocols are generalized based on established procedures for similar substrates like chloro- and bromoanilines.[4][8] Researchers should perform small-scale optimization of reaction conditions.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of a Bromo-3-isopropoxyaniline
This protocol is suitable for the coupling of a hypothetical bromo-substituted this compound with various arylboronic acids.
Materials:
-
Bromo-3-isopropoxyaniline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
-
Schlenk flask or sealed vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add bromo-3-isopropoxyaniline (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture vigorously at 100 °C.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the starting material is consumed (typically 8-24 hours), cool the reaction to room temperature.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the final product.
Protocol 2: General Procedure for the Suzuki-Miyaura Coupling of a Chloro-3-isopropoxyaniline
This protocol is adapted for the more challenging coupling of a chloro-substituted this compound, which generally requires a more active catalyst system and higher temperatures.[4]
Materials:
-
Chloro-3-isopropoxyaniline (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
SPhos (3 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
-
Schlenk flask or sealed vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube or a sealable vial, combine chloro-3-isopropoxyaniline (1.0 mmol), the arylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.015 mmol), SPhos (0.03 mmol), and K₃PO₄ (3.0 mmol).
-
Seal the vessel, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Stir the reaction mixture vigorously at 110-120 °C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Mandatory Visualizations
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 3-Isopropoxyaniline in the Synthesis of Azo Dyes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isopropoxyaniline is a versatile aromatic amine intermediate that plays a crucial role in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and notably, dye compounds. In the realm of dye chemistry, this compound serves as a valuable diazo component in the production of azo dyes. Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most diverse class of synthetic colorants. The specific properties of the resulting dye, such as its color, fastness, and solubility, are significantly influenced by the molecular structure of the aromatic amine and the coupling component used in the synthesis.[1]
The presence of the isopropoxy group (-OCH(CH₃)₂) on the aniline ring of this compound influences the electronic properties of the molecule, which in turn affects the color of the resulting azo dye. This application note provides detailed protocols for the synthesis of azo dyes using this compound as the diazo component, along with methods for their characterization. The information is intended to guide researchers in the development of novel dye compounds with tailored properties for various applications, including textiles, leather, and paper industries.
General Synthesis of Azo Dyes from this compound
The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway:
-
Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using a source of nitrous acid, commonly sodium nitrite.[2]
-
Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with an electron-rich coupling component, such as a phenol (e.g., 2-naphthol) or an aromatic amine (e.g., N,N-dimethylaniline), to form the stable azo dye.[3]
Experimental Protocols
The following are representative experimental protocols for the synthesis of azo dyes using this compound. These protocols can be adapted and optimized by the researcher based on the specific coupling component and desired dye properties.
Protocol 1: Synthesis of an Azo Dye using this compound and 2-Naphthol
Materials:
-
This compound
-
2-Naphthol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
-
Ethanol (for recrystallization)
Procedure:
Step 1: Diazotization of this compound
-
In a 250 mL beaker, dissolve a specific molar amount of this compound in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, prepare a solution of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution with constant stirring, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring for an additional 15-30 minutes. The formation of the diazonium salt is indicated by a slight color change.
-
Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If necessary, add a small amount of sulfamic acid to quench the excess nitrous acid.
-
Keep the diazonium salt solution in the ice bath for immediate use in the next step.
Step 2: Azo Coupling with 2-Naphthol
-
In a separate 500 mL beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution prepared in Step 1 to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure complete coupling.
-
Adjust the pH of the solution to be slightly acidic (pH 5-6) by the slow addition of dilute hydrochloric acid to aid in the complete precipitation of the dye.
-
Collect the crude dye by vacuum filtration and wash it with cold water.
-
Purify the dye by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Synthesis of an Azo Dye using this compound and N,N-Dimethylaniline
Materials:
-
This compound
-
N,N-Dimethylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Acetate
-
Distilled Water
-
Ice
-
Ethanol (for recrystallization)
Procedure:
Step 1: Diazotization of this compound
-
Follow the same procedure as described in Protocol 1, Step 1.
Step 2: Azo Coupling with N,N-Dimethylaniline
-
In a separate beaker, dissolve a molar equivalent of N,N-dimethylaniline in a minimal amount of dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with constant stirring.
-
Add a solution of sodium acetate to adjust the pH to approximately 4-5, which is optimal for coupling with aromatic amines.
-
A colored precipitate of the azo dye will form. Continue stirring in the ice bath for 30-60 minutes.
-
Collect the crude dye by vacuum filtration and wash it with cold water.
-
Purify the dye by recrystallization from a suitable solvent.
Data Presentation
Due to the limited availability of specific quantitative data for azo dyes derived directly from this compound in the reviewed literature, the following table presents representative data for analogous azo dyes synthesized from a closely related compound, 2-methoxy-5-nitroaniline. This data can serve as a useful reference for the expected properties of dyes derived from this compound. The methoxy group is electronically similar to the isopropoxy group, and thus the spectral properties are expected to be comparable.
Table 1: Spectroscopic Data of Representative Azo Dyes Derived from 2-Methoxy-5-Nitroaniline [4]
| Coupling Component | Solvent | λmax (nm) |
| 2-Naphthol | Ethanol | 520 |
| 2-Naphthol | N,N-Dimethylformamide | 526 |
| 2-Naphthol | Chloroform | 530 |
| N-Phenyl-2-naphthylamine | Ethanol | 430 |
| N-Phenyl-2-naphthylamine | N,N-Dimethylformamide | 469 |
| N-Phenyl-2-naphthylamine | Chloroform | 380 |
Note: λmax refers to the wavelength of maximum absorption in the visible spectrum.
Visualization of Experimental Workflow
The general workflow for the synthesis of azo dyes from this compound can be visualized as follows:
Caption: General workflow for the synthesis of azo dyes.
Characterization of Synthesized Dyes
The synthesized azo dyes should be characterized to determine their structure and purity. Common analytical techniques include:
-
UV-Visible Spectroscopy: To determine the wavelength of maximum absorption (λmax), which is related to the color of the dye.[5]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N=N azo linkage.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the dye.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.[3]
-
Melting Point Determination: To assess the purity of the final product.
Conclusion
This compound is a valuable precursor for the synthesis of a wide range of azo dyes. By following the outlined protocols for diazotization and azo coupling, researchers can synthesize novel dye compounds. The properties of these dyes can be fine-tuned by the selection of appropriate coupling components. The provided experimental procedures and characterization methods serve as a comprehensive guide for scientists and professionals in the field of dye chemistry and related industries. Further research into the specific properties of dyes derived from this compound will contribute to the development of new colorants with enhanced performance characteristics.
References
Troubleshooting & Optimization
Optimizing reaction yield for 3-Isopropoxyaniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Isopropoxyaniline. The following information is intended to help optimize reaction yields and address common challenges encountered during this synthesis.
Troubleshooting Guide
Q1: My reaction yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically performed via a Williamson ether synthesis from 3-aminophenol and an isopropyl halide, can stem from several factors. The primary causes include incomplete reactions, competing side reactions, reagent quality, and suboptimal reaction conditions.
Common Causes for Low Yield:
-
Competing N-alkylation: The amino group of 3-aminophenol can also be alkylated by the isopropyl halide, leading to the formation of N-isopropyl-3-hydroxyaniline and N,O-diisopropylaniline as byproducts.
-
Poor Nucleophilicity of the Phenoxide: Incomplete deprotonation of the hydroxyl group on 3-aminophenol results in a lower concentration of the more nucleophilic phenoxide ion.
-
Elimination Side Reaction: Secondary alkyl halides like isopropyl bromide can undergo elimination reactions (E2) in the presence of a strong, bulky base, forming propene instead of the desired ether.[1]
-
Reagent Purity and Moisture: The presence of water can hydrolyze the alkoxide and deactivate the reagents. Impurities in the starting materials can also interfere with the reaction.
-
Suboptimal Temperature: If the reaction temperature is too high, it can promote side reactions and decomposition. Conversely, a temperature that is too low may lead to an incomplete reaction.[2]
Strategies for Yield Optimization:
To improve the yield, it is crucial to optimize the reaction conditions to favor O-alkylation over N-alkylation and substitution over elimination.
| Parameter | Recommendation | Rationale |
| Base | Use a milder base such as K₂CO₃ or Na₂CO₃. | Stronger bases like NaH or NaOH can deprotonate both the hydroxyl and amino groups, increasing the likelihood of N-alkylation. |
| Solvent | Aprotic polar solvents like DMF or DMSO are preferred. | These solvents effectively dissolve the reactants and facilitate the S(_N)2 reaction.[2] |
| Temperature | Maintain a moderate temperature, typically between 70-100°C. | This provides sufficient energy for the reaction to proceed without promoting significant side reactions.[2] |
| Alkylating Agent | Use isopropyl bromide or iodide. | These are good leaving groups for the S(_N)2 reaction. An excess of the alkylating agent (1.0 to 2.5 moles per mole of hydroxyaniline) can help drive the reaction to completion.[2] |
| Reaction Time | Monitor the reaction progress using TLC or GC. | Ensure the reaction is allowed to proceed to completion without prolonged heating that could lead to byproduct formation. |
Q2: I am observing significant impurity formation. What are the likely impurities and how can I minimize them?
A2: The primary impurities in the synthesis of this compound are typically the N-alkylated and di-alkylated byproducts.
-
N-isopropyl-3-hydroxyaniline: Formed by the alkylation of the amino group.
-
N,O-diisopropylaniline: Formed by the alkylation of both the amino and hydroxyl groups.
To minimize these impurities, reaction conditions should be chosen to enhance the selectivity for O-alkylation. The strategies outlined in the yield optimization table above, such as using a milder base and controlling the temperature, are effective in reducing the formation of these byproducts.
Q3: My reaction appears to have stalled before completion. What troubleshooting steps should I take?
A3: A stalled reaction can be due to several factors. Here is a logical workflow to diagnose and resolve the issue:
Caption: Troubleshooting workflow for a stalled reaction.
-
Verify Reagent Quality: Ensure that the 3-aminophenol, isopropyl halide, and base are of high purity and have been stored correctly.
-
Confirm Stoichiometry: Double-check the molar ratios of your reactants.
-
Ensure Anhydrous Conditions: Moisture can significantly hinder the reaction. Ensure your solvent is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Check Temperature and Stirring: Confirm that the reaction is being maintained at the target temperature and that stirring is adequate to ensure a homogenous mixture.
-
Incremental Addition: If the reaction has stalled, a small, incremental addition of the isopropyl halide may help to restart it.
Q4: What is the recommended method for purifying crude this compound?
A4: The most common and effective method for purifying this compound is vacuum distillation.[3]
Purification Steps:
-
Work-up: After the reaction is complete, the mixture is typically filtered to remove any inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Extraction: The residue can be dissolved in a suitable organic solvent like chloroform or ether and washed with water to remove any remaining salts or water-soluble impurities.[3]
-
Drying: The organic layer should be dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Vacuum Distillation: The dried organic layer is concentrated, and the resulting crude oil is purified by vacuum distillation. This compound has a reported boiling point of 229-230 °C at atmospheric pressure and 117-118 °C at 18 mmHg.[3][4]
For small-scale reactions or if distillation is not feasible, column chromatography on silica gel can be used. A solvent system of ethyl acetate and hexane is a good starting point for elution.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound from 3-aminophenol.
Caption: Experimental workflow for Williamson ether synthesis.
Materials:
-
3-Aminophenol
-
2-Bromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
-
Heat the mixture to 80°C with vigorous stirring.
-
Slowly add 2-bromopropane (1.2 eq) to the reaction mixture dropwise over 30 minutes.
-
Maintain the reaction at 80°C and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the solid and wash with ethyl acetate.
-
Combine the filtrate and washings, and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear liquid.
Protocol 2: Buchwald-Hartwig Amination (Alternative Route)
The Buchwald-Hartwig amination is a powerful modern method for forming C-N bonds and can be an alternative for synthesizing aryl amines.[5][6] This would involve coupling 3-isopropoxybromobenzene with an ammonia equivalent.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
A general procedure would involve reacting 3-isopropoxybromobenzene with an amine source in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu) in an inert solvent like toluene.[7]
Frequently Asked Questions (FAQs)
Q5: What are the key safety precautions for this synthesis?
A5:
-
3-Aminophenol: Harmful if swallowed or inhaled and can cause skin and eye irritation.
-
2-Bromopropane: Flammable liquid and vapor, and a suspected carcinogen.
-
DMF: A skin and eye irritant and can be absorbed through the skin.
-
Bases: Potassium carbonate is an irritant. Stronger bases like NaH are highly reactive with water.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q6: How can I confirm the identity and purity of my final product?
A6: The identity and purity of the synthesized this compound can be confirmed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H stretch of the amine, C-O stretch of the ether).
-
Refractive Index: The reported refractive index is n20/D 1.5500.[4]
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. US4124640A - Process for producing alkoxyanilines - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. 3-氨基苯异丙醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in 3-Isopropoxyaniline Derivatization
Welcome to the technical support center for the derivatization of 3-isopropoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and comparative data to help optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
A1: The primary amino group of this compound is a versatile functional handle for various derivatization reactions, including:
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides or reductive amination.
-
Urea Formation: Reaction with isocyanates or isocyanate precursors to form N,N'-disubstituted ureas.
-
Diazotization: Conversion of the amino group to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups via reactions like the Sandmeyer reaction.[1]
Q2: How does the isopropoxy group at the meta-position affect the reactivity of the aniline?
A2: The isopropoxy group is an electron-donating group (EDG) through resonance and weakly electron-withdrawing through induction. Its presence at the meta-position primarily exerts an activating effect on the amino group, making this compound more nucleophilic than aniline itself. This enhanced nucleophilicity can lead to faster reaction rates but also increases the likelihood of certain side reactions, such as over-alkylation.
Q3: I am observing multiple products in my N-alkylation reaction. What is the likely cause?
A3: The most common side reaction in the N-alkylation of anilines is over-alkylation, leading to the formation of di- and tri-alkylanilines. This occurs because the mono-alkylated product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent. To minimize this, consider using a larger excess of the aniline, controlling the stoichiometry of the alkylating agent, or employing milder reaction conditions.
Q4: My acylation reaction is giving a low yield of the desired N-acylated product. What could be the issue?
A4: Low yields in N-acylation can stem from several factors. If using an acyl chloride, the HCl generated as a byproduct can protonate the starting aniline, rendering it non-nucleophilic. The use of a non-nucleophilic base, such as pyridine or triethylamine, is recommended to neutralize the acid. Additionally, ensure your reagents and solvents are anhydrous, as water can hydrolyze the acylating agent.
Q5: Are there any specific safety precautions for the diazotization of this compound?
A5: Yes, diazonium salts can be explosive, especially when isolated in a dry state.[2] It is crucial to perform diazotization reactions at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt in solution.[3] Always use the diazonium salt solution immediately in the subsequent reaction step without attempting to isolate it.
Troubleshooting Guides
N-Acylation of this compound
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Reaction | 1. Deactivation of aniline by acid byproduct (e.g., HCl). 2. Poor quality or hydrolyzed acylating agent. 3. Insufficient reaction temperature. | 1. Add a non-nucleophilic base (e.g., pyridine, triethylamine) to the reaction mixture to scavenge the acid. 2. Use a fresh bottle of acyl chloride or anhydride. 3. Gently warm the reaction mixture if no reaction occurs at room temperature, while monitoring for side products by TLC. |
| Formation of Multiple Products | 1. Diacylation (less common for anilines). 2. Ring acylation (Friedel-Crafts type) if a Lewis acid is present. | 1. Use stoichiometric amounts of the acylating agent. 2. Avoid Lewis acid catalysts if only N-acylation is desired. Direct Friedel-Crafts acylation of anilines is generally unsuccessful due to complexation with the catalyst. |
| Product is difficult to purify | 1. Presence of unreacted starting material. 2. Contamination with the acid scavenger (e.g., pyridine). | 1. Use a slight excess of the acylating agent to ensure full conversion of the aniline. 2. During work-up, wash the organic layer with an acidic solution (e.g., 1M HCl) to remove basic impurities. |
N-Alkylation of this compound
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of Mono-alkylated Product | 1. Incomplete reaction. 2. Product loss during work-up. | 1. Increase reaction time and/or temperature. Consider using a more reactive alkylating agent (e.g., iodide > bromide > chloride). 2. Ensure the pH of the aqueous phase during extraction is appropriate to keep the product in the organic layer. |
| Significant Over-alkylation (Di- or Tri-alkylation) | 1. High reactivity of the mono-alkylated product. 2. Excess of alkylating agent. 3. High reaction temperature. | 1. Use a larger excess of this compound relative to the alkylating agent. 2. Carefully control the stoichiometry, adding the alkylating agent dropwise. 3. Perform the reaction at a lower temperature. |
| No Reaction | 1. Unreactive alkylating agent. 2. Inappropriate solvent or base. | 1. Switch to a more reactive alkyl halide (e.g., from alkyl chloride to alkyl bromide or iodide). 2. Use a polar aprotic solvent like DMF or DMSO. Ensure the base is strong enough to deprotonate the aniline if required by the mechanism. |
Urea Formation from this compound
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Formation of Symmetrical Urea Byproduct | Reaction of the isocyanate with another molecule of the amine used to generate it (if applicable). | This is more common when generating the isocyanate in situ. Ensure slow addition of the amine to the phosgene equivalent. |
| Low Product Yield | 1. Hydrolysis of the isocyanate. 2. Low reactivity of the aniline. | 1. Use anhydrous solvents and reagents. 2. While this compound is relatively nucleophilic, gentle heating may be required to drive the reaction to completion. |
| Product Precipitation Issues | The formed urea may be highly insoluble. | Choose a solvent in which the product has some solubility at elevated temperatures to allow for reaction completion and subsequent crystallization upon cooling. |
Diazotization and Subsequent Reactions (e.g., Sandmeyer)
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Decomposition of Diazonium Salt | 1. Temperature too high. 2. Instability of the diazonium salt. | 1. Maintain the reaction temperature strictly between 0-5 °C using an ice-salt bath. 2. Use the freshly prepared diazonium salt solution immediately in the next step. Do not store. |
| Low Yield in Sandmeyer Reaction | 1. Incomplete formation of the diazonium salt. 2. Poor quality of the copper(I) salt catalyst. | 1. Ensure slow, dropwise addition of the sodium nitrite solution to the acidic solution of the aniline. 2. Use freshly prepared or high-purity copper(I) halide. |
| Formation of Phenolic Byproducts | Reaction of the diazonium salt with water. | Ensure the reaction is carried out under sufficiently acidic conditions and that the subsequent displacement reaction is initiated promptly. |
Data Presentation
The following tables provide illustrative data for common derivatization reactions of anilines with similar electronic properties to this compound. These should serve as a starting point for optimization.
Table 1: N-Acylation of Substituted Anilines with Acetic Anhydride
| Aniline Derivative | Reaction Time (min) | Yield (%) | Reference |
| Aniline | 5-15 | 90-95 | [4] |
| p-Methoxyaniline | ~10 | >90 | [5] |
| This compound (expected) | 5-15 | >90 | - |
Table 2: N-Alkylation of Anilines with Benzyl Alcohol
| Aniline Derivative | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Cu-Chromite | 110 | 8 | 85 | |
| Aniline with electron-donating group | Cu-Chromite | 110 | 8 | >90 | |
| This compound (expected) | Cu-Chromite | 110 | 8 | >90 | - |
Table 3: Urea Synthesis from Anilines and Isocyanates
| Aniline | Isocyanate | Solvent | Yield (%) | Reference |
| 4-Methoxyaniline | Phenyl isocyanate | THF | ~70 | [6] |
| Aniline | Potassium isocyanate | Water | >90 | [7] |
| This compound (expected) | Phenyl isocyanate | THF/DCM | 70-90 | - |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine (2.0 eq.), to the solution.
-
Acylation: Cool the mixture in an ice bath and add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq.) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[4]
Protocol 2: General Procedure for N-Alkylation of this compound with an Alkyl Halide
-
Setup: To a round-bottom flask, add this compound (1.0-2.0 eq.), a polar aprotic solvent (e.g., DMF or DMSO), and a base such as potassium carbonate (2.0 eq.).
-
Reagent Addition: Add the alkyl halide (1.0 eq.) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60-100 °C and monitor its progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography on silica gel.
Protocol 3: General Procedure for Urea Synthesis from this compound and an Isocyanate
-
Dissolution: Dissolve this compound (1.0 eq.) in an anhydrous solvent like THF or DCM.
-
Reagent Addition: Add the isocyanate (1.0 eq.) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The product often precipitates from the solution. Monitor the reaction by TLC.
-
Isolation: If a precipitate has formed, collect the solid by filtration and wash with a small amount of cold solvent.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Visualizations
Caption: General experimental workflows for N-acylation and N-alkylation.
Caption: Troubleshooting logic for addressing low product yield.
Caption: Key reaction pathways involving diazonium salt intermediates.
References
- 1. Diazotisation [organic-chemistry.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
Technical Support Center: Purification of Crude 3-Isopropoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-Isopropoxyaniline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The purified this compound is discolored (yellow to brown).
-
Possible Cause:
-
Oxidation: Anilines are susceptible to air oxidation, which can form colored impurities.
-
Residual Nitro Compounds: If the synthesis involves the reduction of a nitro group, incomplete reduction can leave colored nitroaromatic impurities.
-
-
Troubleshooting Steps:
-
Minimize Air Exposure: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps like distillation.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethanol or ethyl acetate). Add a small amount of activated carbon, heat the mixture gently, and then filter it through celite to remove the carbon and adsorbed color bodies.
-
Distillation: Vacuum distillation is highly effective at separating the desired aniline from less volatile colored polymeric impurities. Ensure the receiving flask is under an inert atmosphere to prevent oxidation of the freshly distilled product.
-
Issue 2: The presence of starting material (3-aminophenol) in the purified product.
-
Possible Cause:
-
Incomplete reaction during the Williamson ether synthesis.
-
-
Troubleshooting Steps:
-
Acid-Base Extraction: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The more basic this compound and any unreacted amine will partition into the aqueous layer as their hydrochloride salts. The less basic 3-aminophenol will remain in the organic layer. Neutralize the aqueous layer with a base (e.g., NaOH) to recover the purified aniline.
-
Column Chromatography: Silica gel column chromatography can effectively separate the more polar 3-aminophenol from the less polar this compound. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, should provide good separation.
-
Issue 3: The presence of N-alkylated impurity (N-isopropyl-3-isopropoxyaniline).
-
Possible Cause:
-
Over-alkylation of the amino group during the synthesis.
-
-
Troubleshooting Steps:
-
Fractional Distillation: As N-isopropyl-3-isopropoxyaniline has a different boiling point than this compound, careful fractional distillation under reduced pressure can be used for separation. Monitoring the fractions by GC or TLC is recommended.
-
Column Chromatography: This is often the most effective method for separating closely related aniline derivatives. A meticulous selection of the mobile phase is crucial for achieving good resolution.
-
Issue 4: Low recovery after purification.
-
Possible Cause:
-
Recrystallization: The chosen solvent may have too high a solubility for the product even at low temperatures, or too much solvent was used.
-
Distillation: Product loss due to hold-up in the distillation apparatus or decomposition at high temperatures.
-
Column Chromatography: Irreversible adsorption of the product onto the stationary phase or using a mobile phase with too low an eluting power.
-
-
Troubleshooting Steps:
-
Recrystallization: Carefully select the recrystallization solvent by testing on a small scale. Use the minimum amount of hot solvent to dissolve the crude product. Cool the solution slowly to maximize crystal formation and recovery.
-
Distillation: Use a smaller distillation apparatus for smaller quantities to minimize hold-up. Ensure the distillation is performed under vacuum to lower the boiling point and prevent thermal decomposition.
-
Column Chromatography: To prevent irreversible adsorption of basic anilines on acidic silica gel, a small amount of a basic modifier (e.g., 0.1-1% triethylamine) can be added to the mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Williamson ether synthesis from 3-aminophenol?
A1: The most common impurities include:
-
Unreacted 3-aminophenol: Due to incomplete etherification.
-
N-isopropyl-3-aminophenol: From N-alkylation of the starting material.
-
N-isopropyl-3-isopropoxyaniline: From N-alkylation of the product.
-
Residual isopropylating agent (e.g., 2-bromopropane or isopropyl tosylate) and its byproducts.
-
Inorganic salts: From the base used in the reaction and workup.
-
Oxidation products: Leading to discoloration.
Q2: Which purification technique is best for achieving high purity (>99%) this compound?
A2: A combination of techniques is often optimal.
-
Initial Workup: An acid-base extraction is effective for removing acidic impurities like unreacted 3-aminophenol.
-
Primary Purification: Vacuum distillation is excellent for removing non-volatile impurities and can significantly increase purity.
-
Final Polishing: For the removal of closely related impurities like the N-alkylated byproduct, flash column chromatography is typically the most effective method. High-purity this compound (99%) is achievable with advanced purification techniques.[1]
Q3: What are the key physical properties of this compound to consider during purification?
A3: The key properties are:
-
Boiling Point: 229-230 °C at atmospheric pressure.[2] Distillation should be performed under vacuum to reduce this temperature and prevent decomposition.
-
Density: Approximately 1.025 g/mL at 25 °C.[2]
-
Appearance: It is a liquid that can appear colorless to pale yellow when pure, but can darken upon exposure to air.
Q4: Can I use recrystallization to purify this compound?
A4: Since this compound is a liquid at room temperature, direct recrystallization is not feasible. However, it can be converted to a solid salt (e.g., hydrochloride or oxalate salt) which can then be recrystallized. The purified salt is then neutralized with a base to regenerate the pure aniline.
Data Presentation
| Parameter | Distillation | Column Chromatography | Acid-Base Extraction |
| Purity Achievable | Good to Excellent (can remove non-volatile and some volatile impurities) | Excellent (best for removing closely related impurities) | Good (effective for removing acidic or basic impurities) |
| Typical Yield | Moderate to High (some loss due to hold-up) | Moderate (potential for loss on the column) | High (generally low loss if performed carefully) |
| Scale | Milligrams to Kilograms | Micrograms to Grams | Milligrams to Kilograms |
| Speed | Moderate | Slow to Moderate | Fast |
| Cost | Moderate (equipment) | High (solvents, stationary phase) | Low (common reagents) |
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Drying: Dry the crude this compound over a suitable drying agent (e.g., anhydrous potassium carbonate or sodium sulfate), and then filter.
-
Distillation: Transfer the dried crude product to the distillation flask. Apply vacuum and slowly heat the flask.
-
Collection: Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point of this compound is 229-230 °C at atmospheric pressure.[2]
-
Storage: Store the purified, colorless liquid under an inert atmosphere and protected from light to prevent oxidation.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase Selection (Analogous to Anisidines): Start with a non-polar solvent system like Hexane:Ethyl Acetate (9:1). The polarity can be gradually increased to achieve optimal separation. A small amount of triethylamine (0.1-1%) can be added to the mobile phase to reduce tailing of the basic aniline.
-
Column Packing: Pack the column with silica gel as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Load the solution onto the top of the column.
-
Elution: Begin elution with the starting mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Logical workflow for selecting a purification method for crude this compound.
References
How to improve the purity of synthesized 3-Isopropoxyaniline
Welcome to the technical support center for the synthesis and purification of 3-Isopropoxyaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound for their experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can originate from starting materials, side reactions, or subsequent degradation. These may include:
-
Unreacted Starting Materials: Such as 3-nitrophenol or 1-isopropoxy-3-nitrobenzene, depending on the synthetic route.
-
Side-Reaction Products: N-alkylated (N-isopropyl-3-isopropoxyaniline) and di-alkylated (N,N-diisopropyl-3-isopropoxyaniline) species can form.[1] O-alkylation of the starting phenol is the desired reaction, but N-alkylation can occur as a side reaction.
-
Over-reduction Products: If reducing a nitro group, other functional groups might be unintentionally reduced.
-
Colored Impurities: Anilines are prone to oxidation, which can lead to the formation of colored byproducts.[2]
Q2: What are the primary methods for purifying crude this compound?
A2: The most effective purification techniques for this compound are vacuum distillation, column chromatography, and recrystallization. The choice of method depends on the nature of the impurities, the scale of the reaction, and the desired final purity.
Q3: What purity level can be expected for commercially available this compound?
A3: Commercially available this compound is typically offered at a purity of 97% or higher.[3][4][5] Some suppliers utilize advanced purification techniques to offer purities as high as 99%.[6]
Troubleshooting Guide
Q4: My purified this compound is discolored (e.g., yellow, brown, or red). How can I remove the color?
A4: Discoloration in anilines is often due to oxidation. Here are several strategies to address this:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently, then filter the carbon off through celite to remove colored impurities.
-
Column Chromatography: Normal-phase column chromatography using silica gel is effective at separating the desired product from more polar, colored impurities.[2][7]
-
Distillation: Vacuum distillation can be very effective in separating the volatile this compound from non-volatile, colored polymeric impurities.
Q5: After purification by column chromatography, I still see impurities in my product. What can I do?
A5: If standard silica gel chromatography is insufficient, consider these options:
-
Optimize the Eluent System: Systematically vary the polarity of the mobile phase. A shallower gradient or isocratic elution might provide better separation.
-
Use Amine-Bonded Silica: For basic compounds like anilines, amine-bonded silica columns can offer a different selectivity and improve purification by creating a more alkaline environment.[8]
-
Add Triethylamine to the Eluent: Adding a small amount (e.g., 0.1-1%) of triethylamine to the mobile phase can deactivate the acidic sites on the silica gel, reducing tailing and potentially improving the separation of basic compounds.[9]
-
Reversed-Phase Chromatography: If the impurities are less polar than the product, reversed-phase flash chromatography could be an effective alternative.[2]
Q6: My yield of this compound is low after purification. What are the likely causes?
A6: Low recovery can occur for several reasons:
-
Inappropriate Recrystallization Solvent: If too much solvent is used, or if the product has significant solubility in the cold solvent, a substantial amount of product will be lost in the mother liquor.[10]
-
Product Loss During Chromatography: The compound might be strongly adsorbed onto the stationary phase. Using a more polar eluent or adding a modifier like triethylamine can help.[9]
-
Decomposition During Distillation: If the distillation temperature is too high, the product may decompose. Using a high-vacuum pump to lower the boiling point is crucial. This compound has a high boiling point at atmospheric pressure (229-230 °C).[3][11]
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 41406-00-2 | [3][5] |
| Molecular Formula | C₉H₁₃NO | [5] |
| Molecular Weight | 151.21 g/mol | [3] |
| Boiling Point | 229-230 °C (lit.) | [3][11] |
| Density | 1.025 g/mL at 25 °C (lit.) | [3][11][12] |
| Refractive Index | n20/D 1.5500 (lit.) | [3][11][13] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is ideal for separating this compound from non-volatile impurities or those with significantly different boiling points.
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charge the Flask: Place the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Evacuate the System: Slowly and carefully apply vacuum to the system. A pressure of <1 mmHg is recommended to lower the boiling point significantly.
-
Heating: Begin heating the distillation flask using a heating mantle.
-
Collect Fractions: Collect the fraction that distills at a constant temperature and pressure. The literature boiling point for a similar compound, 3-isopropylaniline, is 117-118 °C at 18 mmHg, which can serve as an estimate.[14]
-
Completion: Stop the distillation when the temperature begins to drop or when only a small residue remains in the flask. Release the vacuum before turning off the cooling water.
Protocol 2: Purification by Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase.[7]
-
Column Packing:
-
Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane).
-
Pour the slurry into the chromatography column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing. Do not let the column run dry.[7]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Carefully add the dissolved sample to the top of the silica bed.[7]
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 2-5% ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent to move the product down the column. The polarity gradient will depend on the impurities present.
-
Collect fractions in separate test tubes or flasks.[7]
-
-
Analysis:
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Protocol 3: Purification by Recrystallization
Recrystallization is suitable if this compound is a solid at room temperature or can be crystallized as a salt, and if a solvent can be found where its solubility is high at elevated temperatures and low at cooler temperatures.[10][15]
-
Solvent Selection: Test various solvents (e.g., ethanol, hexane/ethyl acetate mixtures) to find one that dissolves the crude product when hot but not when cold.[15][16]
-
Dissolution: Place the crude solid in a flask and add the minimum amount of the chosen solvent. Heat the mixture to boiling to dissolve the solid completely.[10]
-
Cooling: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[17]
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath to induce crystallization.[10][17]
-
Filtration: Collect the crystals by vacuum filtration.[17]
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities, then allow them to air dry or dry in a vacuum oven.[10][17]
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. US4124640A - Process for producing alkoxyanilines - Google Patents [patents.google.com]
- 2. biotage.com [biotage.com]
- 3. 3-氨基苯异丙醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, 97% | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. 3-(Propan-2-yloxy)aniline | C9H13NO | CID 573220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. This compound | 41406-00-2 [amp.chemicalbook.com]
- 12. This compound CAS#: 41406-00-2 [m.chemicalbook.com]
- 13. echemi.com [echemi.com]
- 14. prepchem.com [prepchem.com]
- 15. mt.com [mt.com]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. LabXchange [labxchange.org]
Technical Support Center: Storage and Handling of 3-Isopropoxyaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 3-Isopropoxyaniline during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples.
Troubleshooting Guide: Degradation of this compound
If you observe degradation of your this compound sample, such as a change in color from pale yellow to brown or the appearance of particulates, consult the following guide to identify and resolve the issue.
Problem: The this compound sample has darkened in color.
Possible Cause: Oxidation due to exposure to air and/or light. Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities.[1]
Solution:
-
Verify Storage Conditions: Ensure the sample is stored in a tightly sealed, amber glass vial to protect it from light.[2][3] The storage temperature should be maintained at room temperature or refrigerated (2-8°C) as recommended.[1][4]
-
Inert Atmosphere: Confirm that the vial was properly flushed with an inert gas (e.g., nitrogen or argon) before sealing. For ongoing experiments, use air-sensitive handling techniques, such as a Schlenk line or a glovebox.
-
Consider Purification: If the discoloration is significant, the product may need to be purified, for example by distillation, before use to remove oxidation byproducts.
Problem: The analytical results (e.g., NMR, GC-MS) show the presence of impurities that were not in the initial product.
Possible Cause: Degradation of the compound. Oxidation can lead to the formation of various byproducts, including N-oxides and quinoneimines.
Solution:
-
Review Handling Procedures: Assess your experimental setup for potential points of air or moisture ingress. Ensure all glassware is dry and reactions are conducted under an inert atmosphere.
-
Antioxidant Use: For long-term storage or for applications where the compound is subjected to conditions that might promote oxidation, consider adding a suitable antioxidant.
-
Analytical Method Validation: Confirm that the observed impurities are not artifacts of the analytical method itself. Run a fresh, unopened sample as a control if available.
Troubleshooting Workflow
Caption: A flowchart outlining the steps to troubleshoot the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: Why has my colorless or pale yellow this compound turned brown?
A1: The color change is a common indicator of oxidation. Aromatic amines, including this compound, are susceptible to air and light-catalyzed oxidation, which forms highly colored degradation products.[1] To prevent this, it is crucial to store the compound under an inert atmosphere in a light-protected container.
Q2: What are the ideal storage conditions for this compound?
A2: this compound should be stored in a cool, dark, and dry place.[2] The recommended storage is in a tightly sealed amber glass vial under an inert atmosphere (e.g., nitrogen or argon) at room temperature or refrigerated (2-8°C).[1][4]
Q3: Can I use an antioxidant to prevent the oxidation of this compound?
A3: Yes, adding an antioxidant can significantly improve the storage stability of this compound. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and Vitamin E (α-tocopherol) are commonly used for this purpose.
Q4: What concentration of antioxidant should I use?
A4: The optimal concentration can vary, but a common starting point for antioxidants like BHT is in the range of 0.01% to 0.1% (w/w). It is advisable to perform a small-scale stability study to determine the most effective concentration for your specific application and storage duration.
Q5: How can I monitor the degradation of my this compound sample?
A5: Degradation can be monitored by observing physical changes like color, or more quantitatively using analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a sensitive method to detect and quantify the appearance of degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify both the parent compound and its impurities.
Q6: What is the likely oxidation pathway for this compound?
A6: The oxidation of anilines can be complex. The initial step is often the formation of a radical cation. This can then lead to a variety of products, including N-oxides, and through further reactions, can form colored polymeric materials. The presence of the electron-donating isopropoxy group can influence the rate and pathway of oxidation.
Oxidation Pathway of this compound
Caption: A diagram illustrating the simplified oxidation pathway of this compound.
Recommended Storage Conditions and Antioxidant Use
| Parameter | Recommendation | Rationale |
| Container | Amber glass vial with a PTFE-lined cap | Protects from light and provides a good seal. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents contact with atmospheric oxygen. |
| Temperature | Room temperature or Refrigerated (2-8°C) | Reduces the rate of degradation.[1][4] |
| Antioxidant | BHT or α-tocopherol | Scavenges free radicals to inhibit oxidation. |
| Antioxidant Conc. | 0.01 - 0.1% (w/w) | Effective range for inhibiting oxidation. |
Experimental Protocols
Protocol 1: Quantification of this compound Stability by HPLC
This protocol outlines a method to assess the stability of this compound under various storage conditions.
1. Materials and Equipment
-
This compound
-
Proposed antioxidant (e.g., BHT)
-
HPLC grade acetonitrile and water
-
Formic acid
-
Amber HPLC vials with septa
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a C18 column and UV detector
2. Sample Preparation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Prepare separate sample sets:
-
Control: this compound solution without antioxidant.
-
Test: this compound solution with the desired concentration of antioxidant (e.g., 0.05% w/w BHT).
-
-
Aliquot the solutions into amber HPLC vials, flush with nitrogen, and seal tightly.
3. Storage Conditions
-
Store the vials under different conditions to be tested (e.g., room temperature, 40°C for accelerated stability testing).[5]
-
Designate time points for analysis (e.g., 0, 1, 2, 4, and 8 weeks).
4. HPLC Analysis
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 240 nm and 290 nm).
-
Injection Volume: 10 µL.
-
At each time point, analyze the samples in triplicate.
5. Data Analysis
-
Quantify the peak area of the this compound peak.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Plot the percentage remaining versus time for each storage condition to determine the stability profile.
HPLC Stability Testing Workflow
Caption: A diagram showing the workflow for assessing the stability of this compound using HPLC.
Protocol 2: Standard Operating Procedure (SOP) for Packaging and Handling Air-Sensitive Liquids
This SOP describes the procedure for safely packaging and handling this compound under an inert atmosphere.
1. Scope This SOP applies to the handling and packaging of this compound to prevent oxidation.
2. Personal Protective Equipment (PPE)
-
Safety glasses or goggles
-
Lab coat
-
Chemically resistant gloves (e.g., nitrile)
3. Equipment
-
Schlenk line or glovebox
-
Clean, dry amber glass vials with PTFE-lined septa caps
-
Syringes and needles
-
Source of high-purity nitrogen or argon gas
4. Procedure
-
Preparation of Glassware: Ensure all vials and any transfer apparatus are thoroughly dried in an oven and cooled under a stream of inert gas.
-
Inerting the Vial:
-
Place a needle connected to the inert gas source and a vent needle through the septum of the empty vial.
-
Flush the vial with inert gas for several minutes to displace all air.
-
Remove the vent needle first, followed by the gas inlet needle to maintain a positive pressure of inert gas.
-
-
Transfer of this compound:
-
Using a clean, dry syringe, pierce the septum of the this compound stock bottle.
-
Draw the desired volume of liquid into the syringe.
-
Carefully insert the needle through the septum of the prepared inerted vial and dispense the liquid.
-
As you dispense the liquid, use a vent needle to relieve pressure if necessary.
-
-
Sealing and Storage:
-
Once the transfer is complete, remove the syringe and any vent needle.
-
Seal the cap tightly.
-
For extra security, wrap the cap with parafilm.
-
Label the vial clearly with the compound name, concentration, date, and storage conditions.
-
Store the vial in a cool, dark, and dry location.
-
Inert Gas Handling Workflow
Caption: A flowchart detailing the procedure for handling and packaging air-sensitive liquids.
References
Challenges in the scale-up of 3-Isopropoxyaniline production
Welcome to the Technical Support Center for the synthesis and scale-up of 3-Isopropoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the production of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent method for industrial production is the Williamson ether synthesis. This process involves the O-alkylation of 3-aminophenol with an isopropylating agent, such as 2-propyl bromide or isopropyl chloride. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile.
Q2: What are the primary challenges when scaling up the Williamson ether synthesis for this compound?
A2: The main challenges during scale-up are:
-
Selectivity (O- vs. N-alkylation): The amino group of 3-aminophenol is also nucleophilic and can compete with the hydroxyl group, leading to the formation of the undesired N-isopropyl and N,O-diisopropyl byproducts.
-
Reaction Exotherm: The alkylation reaction is exothermic, and managing heat dissipation in large reactors is critical to prevent temperature spikes that can lead to side reactions and compromise safety.
-
Work-up and Phase Separation: Achieving clean and efficient phase separation during the aqueous work-up can be challenging on a large scale, potentially leading to product loss and emulsion formation.
-
Impurity Profile: The type and quantity of impurities can differ between lab-scale and large-scale batches due to variations in mixing, heating, and reaction times.
Q3: How can I improve the selectivity for O-alkylation over N-alkylation?
A3: To favor the desired O-alkylation, consider the following strategies:
-
Choice of Base: Use a strong base like sodium hydroxide or potassium hydroxide to fully deprotonate the more acidic phenolic hydroxyl group, thereby increasing its nucleophilicity over the amino group.
-
Protecting Groups: A more robust method involves temporarily protecting the amino group. For instance, forming an imine with benzaldehyde protects the amine, allowing for selective O-alkylation. The protecting group is then removed via hydrolysis.
-
Reaction Conditions: Lower reaction temperatures generally favor O-alkylation, which is the thermodynamically more stable product. N-alkylation is often the kinetically favored product, so higher temperatures can increase the formation of this impurity.
Q4: My final product is discolored (yellow to brown). What is the cause and how can I fix it?
A4: Discoloration in anilines is typically due to oxidation, which forms colored polymeric impurities. This can be exacerbated by exposure to air and light, especially at elevated temperatures. To mitigate this, consider storing the purified product under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place. For purification, vacuum distillation is often effective at removing these high-boiling colored impurities. Distilling over a small amount of zinc dust can also help prevent oxidation during the process.[1]
Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis and scale-up of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield of this compound | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Competitive N-alkylation: Formation of N-isopropyl-3-aminophenol and N,O-diisopropyl aniline. 3. Elimination side reaction: Isopropyl bromide can undergo E2 elimination to form propene, especially at higher temperatures. 4. Product loss during work-up: Emulsion formation or incomplete extraction. | 1. Monitor the reaction by HPLC or GC to ensure completion. Consider extending the reaction time or slightly increasing the temperature if the impurity profile allows. 2. Use a strong base (e.g., NaOH, KOH) to favor O-alkylation. Alternatively, protect the amine group before alkylation. 3. Maintain a controlled reaction temperature. Lower temperatures generally favor the desired SN2 reaction over elimination. 4. During extraction, adding brine can help break emulsions. Ensure the pH of the aqueous layer is appropriately adjusted for efficient extraction of the basic aniline product. |
| High Levels of N-Alkylated Impurities | 1. Kinetic control: The reaction conditions (e.g., high temperature, weak base) favor the kinetically preferred N-alkylation. 2. Insufficient bascity: The base may not be strong enough to fully deprotonate the phenol, leaving the amino group as a competitive nucleophile. | 1. Lower the reaction temperature to favor the thermodynamically more stable O-alkylated product. 2. Switch to a stronger base like sodium hydroxide or potassium hydroxide. Ensure at least one molar equivalent of the base is used. |
| Difficult Phase Separation During Work-up | 1. Emulsion formation: Presence of partially soluble byproducts or insufficient ionic strength difference between the aqueous and organic layers. 2. Incorrect pH: The pH of the aqueous layer may not be optimal for clean separation. | 1. Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps to break emulsions. 2. Ensure the aqueous layer is sufficiently basic (pH > 9) during the final extraction of the aniline product into the organic solvent. |
| Product Degradation During Distillation | 1. High distillation temperature: this compound can degrade or oxidize at its atmospheric boiling point. 2. Presence of oxygen: Exposure to air at high temperatures promotes oxidation and polymerization. | 1. Use vacuum distillation to lower the boiling point of the product to a safer temperature range (e.g., around 72°C at 20 mmHg).[2] 2. Ensure the distillation apparatus is leak-free to maintain a good vacuum. Consider purging the system with an inert gas like nitrogen before heating. |
Data Presentation
Comparison of Reaction Conditions for O-Alkylation of Aminophenols
The following table summarizes yield data from a study on the selective O-alkylation of o-aminophenol, which provides insights applicable to the synthesis of this compound. The reaction involves the protection of the amino group with benzaldehyde, followed by alkylation and hydrolysis.
| Alkylating Agent | Product | Yield (%) |
| Isopropyl bromide | 2-Isopropoxyaniline | 38.7 |
| Benzyl bromide | 2-Benzyloxyaniline | 93.5 |
| Allyl bromide | 2-(Allyloxy)aniline | 82.2 |
| Methyl iodide | 2-Methoxyaniline | 53.8 |
| n-Pentyl bromide | 2-(Pentyloxy)aniline | 62.8 |
Data adapted from a study on selective alkylation of aminophenols.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound via Amine Protection
This protocol is based on a general procedure for the selective O-alkylation of aminophenols.
Step 1: Protection of the Amino Group (Formation of Imine)
-
In a round-bottom flask, dissolve 3-aminophenol (1 equivalent) in methanol.
-
Add benzaldehyde (1 equivalent) to the solution.
-
Stir the mixture at room temperature for 1 hour.
-
Remove the methanol under reduced pressure to obtain the crude N-benzylidene-3-aminophenol. This can be purified by recrystallization from ethanol if necessary.
Step 2: O-Alkylation
-
To a stirred solution of N-benzylidene-3-aminophenol (1 equivalent) in acetone, add potassium carbonate (2 equivalents) and 2-propyl bromide (1 equivalent).
-
Reflux the mixture for approximately 20 hours, monitoring the reaction progress by TLC or HPLC.
-
After cooling, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude O-alkylated imine.
Step 3: Hydrolysis (Deprotection)
-
Dissolve the crude product from Step 2 in a suitable solvent and add an aqueous solution of hydrochloric acid (e.g., 1M HCl).
-
Stir the mixture to hydrolyze the imine.
-
Neutralize the solution with a base (e.g., sodium bicarbonate).
-
Extract the this compound into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Vacuum Distillation
-
Set up a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly greased to prevent leaks.[3]
-
Add the crude this compound and a magnetic stir bar to the distillation flask. Using a stir bar is crucial to prevent bumping under vacuum.[4]
-
Connect the apparatus to a vacuum pump with a trap in between.
-
Slowly apply the vacuum. Once a stable reduced pressure is achieved, begin heating the distillation flask.
-
Collect the fraction that distills at the expected boiling point for the measured pressure. For this compound, the boiling point is approximately 72°C at 20 mmHg.[2]
-
Once the distillation is complete, cool the apparatus to room temperature before slowly reintroducing air into the system.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
References
Minimizing by-product formation in reactions involving 3-Isopropoxyaniline
Welcome to the technical support center for minimizing by-product formation in reactions involving 3-Isopropoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimentation.
Troubleshooting Guides & FAQs
This section addresses common issues and their solutions in a question-and-answer format, focusing on minimizing unwanted by-products in typical reactions with this compound.
Category 1: Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
Question 1: I am performing a bromination on this compound and obtaining a mixture of isomers. How can I improve the regioselectivity for the desired product?
Answer:
The amino (-NH₂) and isopropoxy (-O-iPr) groups are both activating and ortho-, para-directing. Since they are meta to each other in this compound, their directing effects are additive, primarily directing electrophiles to the C2, C4, and C6 positions. The major points of substitution are typically ortho and para to the powerful amino group.
Potential By-products:
-
Isomeric Monobromides: 2-Bromo-3-isopropoxyaniline, 4-Bromo-3-isopropoxyaniline, and 6-Bromo-3-isopropoxyaniline.
-
Polybrominated Products: Dibromo- and tribromo-isopropoxyanilines can form due to the high activation of the ring.[1]
-
Oxidation Products: Anilines are susceptible to oxidation, which can lead to colored impurities.
Troubleshooting Strategies:
| Strategy | Description | Expected Outcome |
| Protect the Amino Group | Convert the amino group to an acetamide (-NHCOCH₃) before bromination. The acetamido group is less activating and sterically bulkier, favoring para-substitution. The protecting group can be removed by hydrolysis after the reaction. | Increased yield of the 4-bromo isomer and reduced formation of polybrominated by-products. |
| Choice of Brominating Agent | Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of Br₂. | Better control over the reaction and reduced polybromination. |
| Reaction Temperature | Lowering the reaction temperature can increase selectivity. | Favors the thermodynamically more stable para-isomer. |
| Solvent Choice | The polarity of the solvent can influence the isomer ratio. | Non-polar solvents may favor para-substitution due to reduced solvation of the intermediate. |
A general workflow for improving regioselectivity is outlined below:
Category 2: N-Alkylation
Question 2: I am trying to perform a mono-N-alkylation of this compound, but I am getting significant amounts of the di-alkylated product and unreacted starting material. How can I improve the selectivity for mono-alkylation?
Answer:
Over-alkylation is a common problem in the N-alkylation of anilines because the resulting secondary amine is often more nucleophilic than the starting primary amine.
Potential By-products:
-
N,N-dialkylated-3-isopropoxyaniline: From the second alkylation of the mono-alkylated product.
-
Quaternary ammonium salt: From further alkylation of the tertiary amine.
Troubleshooting Strategies:
| Strategy | Description | Expected Outcome |
| Control Stoichiometry | Use a significant excess of this compound relative to the alkylating agent. | Increases the probability of the alkylating agent reacting with the starting material rather than the mono-alkylated product. |
| Slow Addition | Add the alkylating agent slowly to the reaction mixture. | Maintains a low concentration of the alkylating agent, disfavoring the second alkylation. |
| Lower Reaction Temperature | Conduct the reaction at the lowest temperature at which a reasonable rate is observed. | Reduces the rate of the second alkylation, which often has a higher activation energy. |
| Choice of Base and Solvent | The choice of base and solvent can influence the relative rates of mono- and di-alkylation. | Weaker bases and less polar solvents may favor mono-alkylation. |
Category 3: N-Acylation
Question 3: My N-acylation of this compound is sluggish, and I observe the formation of colored impurities. What could be the cause and how can I fix it?
Answer:
Sluggish reactions and the formation of colored by-products in N-acylation are often due to the deactivation of the aniline by the acid by-product and oxidation.
Potential By-products:
-
Unreacted this compound: Due to protonation by the acid by-product.
-
Oxidation products: Anilines are prone to air oxidation, leading to colored impurities.
-
Di-acylated product: Although less common for anilines, it can occur under forcing conditions.
Troubleshooting Strategies:
| Strategy | Description | Expected Outcome |
| Use of a Base | Add a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acid by-product (e.g., HCl from an acyl chloride). | Prevents the protonation of the aniline, allowing the reaction to go to completion. |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Minimizes the oxidation of the aniline and the formation of colored impurities. |
| Choice of Acylating Agent | Use a more reactive acylating agent, such as an acid anhydride or acyl chloride, instead of a carboxylic acid. | Increases the reaction rate and allows for milder reaction conditions. |
| Purification of Starting Material | If the this compound has darkened, purify it by distillation or column chromatography before use. | Removes existing oxidized impurities that can interfere with the reaction. |
The logical relationship for troubleshooting a sluggish N-acylation reaction is as follows:
Experimental Protocols
Protocol 1: Regioselective para-Bromination of this compound via Acetylation
This protocol is adapted from established methods for the selective halogenation of activated anilines.[2]
Part A: Acetylation of this compound
-
Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid (5 mL per gram of aniline).
-
Addition of Acetic Anhydride: Cool the solution in an ice bath and slowly add acetic anhydride (1.1 eq) dropwise with stirring.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.
-
Precipitation: Pour the reaction mixture into ice-cold water (50 mL). The N-acetyl-3-isopropoxyaniline will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Part B: Bromination of N-acetyl-3-isopropoxyaniline
-
Dissolution: Dissolve the dried N-acetyl-3-isopropoxyaniline (1.0 eq) from Part A in glacial acetic acid (10 mL per gram).
-
Addition of Bromine: In a separate container, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in glacial acetic acid. Add this solution dropwise to the stirred acetanilide solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Work-up: Pour the reaction mixture into water and add a solution of sodium bisulfite to quench any remaining bromine.
-
Isolation: Collect the precipitated 4-bromo-N-acetyl-3-isopropoxyaniline by vacuum filtration, wash with water, and dry.
Part C: Hydrolysis of 4-bromo-N-acetyl-3-isopropoxyaniline
-
Reaction: Suspend the dried 4-bromo-N-acetyl-3-isopropoxyaniline (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (1:1 v/v).
-
Reflux: Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).
-
Neutralization: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude 4-bromo-3-isopropoxyaniline can be further purified by column chromatography or recrystallization.
Protocol 2: Mono-N-Alkylation of this compound
This protocol is a general procedure that can be adapted for various alkylating agents.
-
Setup: To a round-bottom flask, add this compound (3.0 eq) and a suitable solvent (e.g., acetonitrile or THF).
-
Addition of Base: Add a non-nucleophilic base such as potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Slowly add the alkylating agent (e.g., an alkyl halide) (1.0 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and filter to remove the inorganic salts.
-
Purification: Remove the solvent under reduced pressure. The residue will contain the mono-alkylated product, unreacted this compound, and potentially some di-alkylated product.
-
Acid Wash: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with dilute hydrochloric acid (1M) to remove the unreacted basic this compound as its water-soluble salt.[3]
-
Final Purification: The organic layer can then be dried and concentrated. The product can be further purified by column chromatography to separate the mono- and di-alkylated products.
Data Presentation
Table 1: Hypothetical Isomer Distribution in the Bromination of this compound under Different Conditions
| Condition | Brominating Agent | Temperature (°C) | % 2-Bromo Isomer | % 4-Bromo Isomer | % 6-Bromo Isomer | % Dibromo Products |
| 1 (Direct) | Br₂ in AcOH | 25 | 35 | 40 | 15 | 10 |
| 2 (Direct) | NBS in ACN | 0 | 25 | 60 | 10 | 5 |
| 3 (Protected) | NBS on Acetanilide | 25 | <5 | >90 | <5 | <1 |
Note: This data is illustrative and serves to demonstrate the expected trends in regioselectivity based on the described troubleshooting strategies.
References
Technical Support Center: Optimization of 3-Isopropoxyaniline Synthesis using Design of Experiments (DoE)
This technical support guide is designed for researchers, scientists, and drug development professionals who are optimizing the synthesis of 3-isopropoxyaniline via catalytic hydrogenation of 1-isopropoxy-3-nitrobenzene using Design of Experiments (DoE).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and scalable method for synthesizing this compound is the catalytic hydrogenation of 1-isopropoxy-3-nitrobenzene. This method offers high yields and purity when optimized. Common catalysts include palladium on carbon (Pd/C) or Raney nickel.[1]
Q2: Why is Design of Experiments (DoE) recommended for optimizing this reaction?
A2: DoE is a powerful statistical tool that allows for the systematic investigation of multiple reaction variables simultaneously.[2] Unlike one-variable-at-a-time (OVAT) experiments, DoE can identify significant interactions between factors, leading to a more robust and optimized process with fewer experimental runs.[2] This is particularly useful for complex catalytic reactions where factors like temperature, pressure, and catalyst loading can have interdependent effects on yield and purity.
Q3: What are the critical parameters to consider in a DoE study for this reaction?
A3: For the catalytic hydrogenation of 1-isopropoxy-3-nitrobenzene, the following parameters are critical and should be considered as factors in your DoE study:
-
Catalyst Type: Different catalysts (e.g., Pd/C, Raney Nickel, Platinum on carbon) will exhibit different activities and selectivities.
-
Catalyst Loading (wt%): Insufficient catalyst will result in a sluggish or incomplete reaction, while excessive amounts can be uneconomical and lead to filtration issues.
-
Hydrogen Pressure: This parameter is crucial for the rate of hydrogenation. While some reactions proceed at atmospheric pressure, others may require elevated pressures for efficient conversion.[3]
-
Temperature: Reaction temperature affects the reaction rate. However, excessively high temperatures can promote side reactions and impurity formation.[3]
-
Solvent: The choice of solvent is critical for substrate solubility and catalyst performance. Protic solvents like ethanol or methanol are often effective.[3]
-
Reaction Time: Monitoring the reaction over time is necessary to determine the point of maximum yield before potential side reactions or degradation occurs.
Troubleshooting Guide
Problem 1: Low or No Conversion of 1-isopropoxy-3-nitrobenzene
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | The catalyst may have been deactivated by impurities or improper handling.[3] Ensure all reagents and solvents are pure. Use a fresh batch of catalyst or a regenerated one if applicable. Pyrophoric catalysts like Raney Nickel require careful handling under an inert atmosphere.[3] |
| Insufficient Hydrogen Pressure | The hydrogen pressure may be too low for the reaction to proceed efficiently.[3] Gradually increase the hydrogen pressure within the safe limits of your equipment and monitor the reaction progress. |
| Low Temperature | The reaction may require thermal energy to overcome the activation barrier.[3] Incrementally increase the reaction temperature while monitoring for the formation of byproducts. |
| Poor Mass Transfer | In heterogeneous catalysis, efficient mixing is essential.[3] Increase the agitation/stirring speed to ensure good contact between the substrate, catalyst, and hydrogen. |
Problem 2: Formation of Impurities and Side Products (e.g., Azoxy, Azo Compounds)
| Possible Cause | Troubleshooting Step |
| Incomplete Reduction | Azoxy and azo compounds can form from the condensation of reaction intermediates like nitrosobenzene and phenylhydroxylamine, which accumulate when the reduction is not complete.[4] |
| Sub-optimal Hydrogen Availability | Ensure a consistent and sufficient supply of hydrogen throughout the reaction to promote the complete reduction to the desired aniline.[4] |
| High Reaction Temperature | Excessive heat can sometimes lead to side reactions.[3] Consider running the reaction at a lower temperature for a longer duration. |
| Incorrect Solvent Choice | The solvent can influence the reaction selectivity. Experiment with different solvents, such as ethanol, methanol, or ethyl acetate, to find the one that minimizes side product formation.[3] |
Data Presentation: Hypothetical DoE Study for this compound Synthesis
The following tables represent a hypothetical DoE study for the optimization of this compound synthesis.
Table 1: Factors and Levels for the DoE Study
| Factor | Units | Level 1 (-1) | Level 2 (0) | Level 3 (+1) |
| A: Temperature | °C | 40 | 60 | 80 |
| B: H₂ Pressure | psi | 50 | 75 | 100 |
| C: Catalyst Loading (5% Pd/C) | mol% | 0.5 | 1.0 | 1.5 |
| D: Reaction Time | hours | 4 | 8 | 12 |
Table 2: Design Matrix and Responses
| Run | Temp (°C) | Pressure (psi) | Cat. Loading (mol%) | Time (h) | Yield (%) | Purity (%) |
| 1 | 40 | 50 | 0.5 | 4 | 65.2 | 92.1 |
| 2 | 80 | 50 | 0.5 | 12 | 88.5 | 95.3 |
| 3 | 40 | 100 | 0.5 | 12 | 90.1 | 96.8 |
| 4 | 80 | 100 | 0.5 | 4 | 82.3 | 94.5 |
| 5 | 40 | 50 | 1.5 | 12 | 92.5 | 98.1 |
| 6 | 80 | 50 | 1.5 | 4 | 85.7 | 96.2 |
| 7 | 40 | 100 | 1.5 | 4 | 89.9 | 97.5 |
| 8 | 80 | 100 | 1.5 | 12 | 98.1 | 99.2 |
| 9 | 60 | 75 | 1.0 | 8 | 95.6 | 98.8 |
| 10 | 60 | 75 | 1.0 | 8 | 96.0 | 98.9 |
| 11 | 60 | 75 | 1.0 | 8 | 95.8 | 98.6 |
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is based on the optimized conditions derived from the hypothetical DoE study.
Materials:
-
1-isopropoxy-3-nitrobenzene
-
Palladium on Carbon (5% Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas
-
Diatomaceous earth (e.g., Celite®)
-
Parr hydrogenator or similar high-pressure reactor
Procedure:
-
To a high-pressure reactor, add 1-isopropoxy-3-nitrobenzene (1.0 eq).
-
Add anhydrous ethanol as the solvent (approx. 10 mL per gram of substrate).
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5% Pd/C (1.5 mol%).
-
Seal the reactor and purge it with hydrogen gas three times.
-
Pressurize the reactor with hydrogen to 100 psi.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Maintain the reaction at this temperature and pressure for 12 hours, monitoring hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by distillation under reduced pressure if necessary.
Visualizations
Caption: Workflow for DoE Optimization.
Caption: Troubleshooting Decision Tree.
References
Technical Support Center: Purification of Commercial 3-Isopropoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-isopropoxyaniline. Our aim is to help you address common purity-related challenges and provide detailed protocols for effective purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound can contain several types of impurities stemming from its synthesis and storage. While a specific impurity profile can vary between suppliers, common contaminants in anilines include:
-
Oxidation Products: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities like nitrosobenzenes, nitrophenols, and polymeric materials. This is often observed as a darkening of the chemical over time, from a colorless or pale-yellow liquid to brown or reddish-brown.
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may be present.
-
Byproducts of Synthesis: Side reactions during the manufacturing process can generate structurally related impurities, such as isomers or polysubstituted anilines.
-
Residual Solvents: Solvents used in the synthesis and purification process may remain in the final product.
Q2: My this compound has darkened. Can I still use it?
A2: A change in color, typically to yellow, red, or brown, indicates the presence of oxidation products.[1] For many applications, especially in drug development and syntheses requiring high purity, it is recommended to purify the discolored aniline before use.[2] The presence of these impurities can potentially interfere with your reaction, leading to lower yields or the formation of unwanted side products.
Q3: What is the typical purity of commercial this compound?
A3: The purity of commercial this compound can vary among suppliers. It is commonly available in purities of 97% or higher. Some suppliers may offer higher purity grades, such as 99%.[3][4] It is always recommended to consult the supplier's Certificate of Analysis (CoA) for lot-specific purity data.
Data Presentation: Purity of Commercial this compound
| Supplier/Product Grade | Stated Purity | Analytical Method | Reference |
| Sigma-Aldrich | 97% | Not Specified | [3] |
| Hangzhou Leap Chem Co., Ltd. | 99.00% | Not Specified | [5] |
| Sample CoA Batch 1 | 98.37% | HPLC | [6] |
| Sample CoA Batch MKBZ2525V | Not specified | Not specified | [3] |
| Sample CoA Batch MKBL2215V | Not specified | Not specified | [3] |
Note: This table is based on available data and may not be exhaustive. Purity can vary between batches.
Troubleshooting Guides
Purification by Vacuum Distillation
Vacuum distillation is an effective method for purifying liquid anilines like this compound, especially for removing non-volatile impurities and colored polymeric materials.
Common Issues & Troubleshooting
-
Issue: Bumping or uneven boiling.
-
Cause: Lack of nucleation sites for smooth boiling, a common issue in vacuum distillation. Boiling stones are ineffective under vacuum.
-
Solution: Use a magnetic stir bar to ensure smooth boiling. Ensure the distillation flask is not more than two-thirds full.
-
-
Issue: The product is still colored after distillation.
-
Cause 1: The distillation was carried out at too high a temperature, causing some decomposition.
-
Solution 1: Ensure a sufficiently low pressure to reduce the boiling point. The boiling point of this compound is 229-230 °C at atmospheric pressure.[3][7]
-
Cause 2: The distillate was contaminated by splashing of the crude material.
-
Solution 2: Use a distillation setup with a fractionating column or a Claisen adapter to prevent splashing. Do not distill to dryness.
-
-
Issue: Difficulty in achieving a good vacuum.
-
Cause: Leaks in the glassware joints.
-
Solution: Ensure all ground glass joints are properly greased and securely clamped. Check all tubing for cracks or poor connections.
-
Purification by Recrystallization
While this compound is a liquid at room temperature, it can sometimes be purified by recrystallization of its salt form (e.g., hydrochloride salt) or through specialized techniques if it is a low-melting solid.
Common Issues & Troubleshooting
-
Issue: The compound "oils out" instead of crystallizing.
-
Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.
-
Solution: Use a lower-boiling point solvent or a solvent pair. Try adding a small amount of a "poor" solvent to the hot solution until it becomes slightly cloudy, then allow it to cool slowly.[8][9]
-
-
Issue: No crystals form upon cooling.
-
Cause 1: The solution is not saturated.
-
Solution 1: Evaporate some of the solvent to increase the concentration and then allow it to cool again.
-
Cause 2: The solution is supersaturated.
-
Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.[10]
-
-
Issue: Crystals are colored.
-
Cause: Colored impurities are co-crystallizing with the product.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be cautious not to add charcoal to a boiling solution as it can cause bumping.
-
Purification by Column Chromatography
Column chromatography is a versatile technique for separating this compound from impurities with different polarities.
Common Issues & Troubleshooting
-
Issue: The compound streaks or "tails" on the column.
-
Cause: The basic amine group of the aniline is interacting with the acidic silica gel.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent to suppress the interaction with silica gel. Alternatively, use a different stationary phase like alumina.
-
-
Issue: Poor separation of the desired compound from an impurity.
-
Cause: The chosen solvent system has insufficient resolving power.
-
Solution: Optimize the solvent system by trying different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). Use Thin Layer Chromatography (TLC) to test different solvent systems before running the column. A good Rf value for the desired compound on TLC is typically between 0.2 and 0.4 for good separation on a column.[11]
-
-
Issue: The compound does not elute from the column.
-
Cause: The eluent is not polar enough, or the compound is strongly adsorbed to the stationary phase.
-
Solution: Gradually increase the polarity of the eluent. If the compound is still retained, consider the possibility of irreversible adsorption and the need for a basic modifier in the eluent or a different stationary phase.
-
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol is a general procedure and may need optimization based on the specific impurities present.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short path distillation head with condenser and vacuum adapter
-
Receiving flask
-
Magnetic stirrer and stir bar
-
Heating mantle with a controller
-
Vacuum pump and tubing
-
Cold trap (recommended)
-
Manometer (optional, but recommended)
Procedure:
-
Place a magnetic stir bar and the crude this compound into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Assemble the distillation apparatus, ensuring all joints are lightly greased and sealed.
-
Connect the vacuum adapter to a cold trap and then to the vacuum pump.
-
Begin stirring the aniline.
-
Turn on the vacuum pump and allow the pressure to stabilize. A pressure of 10-20 mmHg is a good starting point.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.
-
Observe for the condensation of the vapor in the distillation head. The temperature of the vapor should be monitored.
-
Collect the fraction that distills at a constant temperature. This is the purified this compound.
-
Discard the initial forerun, which may contain more volatile impurities, and stop the distillation before the flask is completely dry to avoid the concentration of non-volatile, potentially unstable residues.
-
Once the distillation is complete, turn off the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Purification of a Substituted Aniline by Column Chromatography
This protocol is adapted for a substituted aniline and can be used as a starting point for this compound.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.[12] Spot the crude material on a TLC plate and elute with different solvent ratios (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate). If streaking is observed, add 0.5% triethylamine to the solvent mixture. The ideal solvent system should give your product an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[13]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the least polar solvent system determined from your TLC analysis.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution progress by TLC.
-
Gradient Elution (if necessary): If the compound is not eluting, gradually increase the polarity of the solvent system (e.g., by increasing the percentage of ethyl acetate).
-
Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Logical Workflow for Troubleshooting Purity Issues
Caption: A decision tree for troubleshooting purity issues.
Experimental Workflow for Column Chromatography Purification
Caption: Steps for purification by column chromatography.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. orgsyn.org [orgsyn.org]
- 3. 3-氨基苯异丙醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. echemi.com [echemi.com]
- 6. scbt.com [scbt.com]
- 7. 错误页 [amp.chemicalbook.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. cipac.org [cipac.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,4-dichloro-5-isopropoxy aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2,4-dichloro-5-isopropoxy aniline, particularly in addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 2,4-dichloro-5-isopropoxy aniline?
A1: There are two main synthetic pathways for preparing 2,4-dichloro-5-isopropoxy aniline:
-
Reduction of 2,4-dichloro-5-isopropoxy nitrobenzene: This common method involves the reduction of the corresponding nitro compound to an amine. Various reducing agents can be employed, with hydrazine hydrate in the presence of a composite catalyst being a high-yield option.[1][2][3]
-
Direct Substitution Reaction: This route involves the reaction of 2,4-dichloroaniline with isopropyl alcohol in the presence of a base. This nucleophilic aromatic substitution typically requires heating to facilitate the introduction of the isopropoxy group.[1]
Q2: My yield is consistently low. What are the most likely general causes?
A2: Low yields in this synthesis can often be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.
-
Side reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.
-
Purity of starting materials: Impurities in the starting materials can interfere with the reaction and lead to lower yields.
-
Suboptimal work-up and purification: Product loss can occur during extraction, washing, and purification steps.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. A suitable solvent system (eluent) will be required to achieve good separation.
Troubleshooting Guides
Route 1: Reduction of 2,4-dichloro-5-isopropoxy nitrobenzene
This section focuses on troubleshooting the reduction of 2,4-dichloro-5-isopropoxy nitrobenzene, a common high-yield pathway.
Issue: Low Yield or Incomplete Reaction
| Potential Cause | Recommended Solution |
| Inactive Catalyst | If using a composite catalyst (e.g., with hydrazine hydrate), ensure it is properly prepared and active. For catalytic hydrogenation, the catalyst (e.g., Pd/C) may be poisoned; use a fresh batch. |
| Insufficient Reducing Agent | Ensure the correct molar ratio of the reducing agent to the nitro compound is used. For hydrazine hydrate, a molar ratio of 1.5 to 3.0 relative to the nitroaromatic is recommended.[2][3] |
| Suboptimal Reaction Temperature | The reaction temperature is critical. For the hydrazine hydrate method, maintain a temperature between 60-80°C.[2][3] Lower temperatures may lead to an incomplete reaction, while higher temperatures can promote side reactions. |
| Inadequate Reaction Time | Monitor the reaction by TLC to determine the optimal reaction time. For the hydrazine hydrate method, a reaction time of 2-6 hours is typically sufficient.[2][3] |
Issue: Formation of Impurities
| Potential Impurity | Potential Cause | Recommended Solution |
| Unreacted Starting Material | Incomplete reaction. | See "Low Yield or Incomplete Reaction" section above. |
| Azo and Azoxy Compounds | These are common byproducts in the reduction of nitroarenes, often arising from the condensation of intermediate nitroso and hydroxylamine species. | Ensure complete reduction by using a sufficient amount of reducing agent and allowing for adequate reaction time. |
| Dehalogenated Product | Reductive dehalogenation can occur, particularly with certain catalysts and harsher reaction conditions. | Use a milder reducing system or a catalyst known for its selectivity. The described hydrazine hydrate/composite catalyst system is reported to have high selectivity. |
Route 2: Direct Substitution of 2,4-dichloroaniline
This section provides troubleshooting for the synthesis via nucleophilic aromatic substitution.
Issue: Low Yield or No Reaction
| Potential Cause | Recommended Solution | | :--- | :--- | :--- | | Insufficient Base | A base is required to deprotonate the isopropanol, forming the nucleophile. Ensure an adequate amount of a suitable base is used. | | Low Reaction Temperature | This reaction typically requires heating to overcome the activation energy for nucleophilic aromatic substitution. Ensure the reaction is heated to the appropriate temperature. | | Poor Nucleophile | Isopropanol itself is a weak nucleophile. The presence of a strong base is crucial to generate the more nucleophilic isopropoxide. |
Issue: Formation of Impurities
| Potential Impurity | Potential Cause | Recommended Solution |
| Unreacted 2,4-dichloroaniline | Incomplete reaction. | Optimize reaction conditions (temperature, time, stoichiometry). |
| Isomeric Products | Substitution at other positions on the aromatic ring is possible, though less likely due to electronic and steric factors. | Characterize the product mixture to identify any isomeric impurities. Purification by column chromatography may be necessary. |
| Di-isopropoxy Product | While less common, reaction at the second chloro-position could occur under harsh conditions. | Use milder reaction conditions and control the stoichiometry of the reagents. |
Data Presentation
Table 1: Reaction Parameters for the Reduction of 2,4-dichloro-5-isopropoxy nitrobenzene with Hydrazine Hydrate
| Parameter | Recommended Range | Reported Yield | Reference |
| Molar Ratio (Hydrazine Hydrate : Nitro Compound) | 1.5 - 3.0 | Up to 97% | [2][3] |
| Reaction Temperature | 60 - 80 °C | Up to 97% | [2][3] |
| Reaction Time | 2 - 6 hours | Up to 97% | [2][3] |
| Catalyst Loading (Composite Catalyst) | 4% - 60% by weight of nitro compound | Up to 97% | [2] |
Experimental Protocols
Protocol 1: Reduction of 2,4-dichloro-5-isopropoxy nitrobenzene with Hydrazine Hydrate
This protocol is adapted from patent literature describing a high-yield synthesis.[2][3]
Materials:
-
2,4-dichloro-5-isopropoxy nitrobenzene
-
Ethanol (95%)
-
Composite Catalyst (e.g., a mixture of activated carbon, Fe(OH)₃, and Al(OH)₃ in a 2:1:1 mass ratio)
-
Hydrazine Hydrate (80% solution)
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and dropping funnel, add 2,4-dichloro-5-isopropoxy nitrobenzene, ethanol, and the composite catalyst.
-
Stir the mixture for 30 minutes at room temperature.
-
Heat the mixture to 65°C.
-
Slowly add hydrazine hydrate dropwise via the dropping funnel over 1-3 hours, maintaining the reaction temperature between 60-80°C.
-
After the addition is complete, continue to stir the reaction mixture at 60-80°C for an additional 2-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 30°C.
-
Filter the reaction mixture to remove the catalyst. The filtrate contains the desired 2,4-dichloro-5-isopropoxy aniline.
-
The product can be isolated from the filtrate by standard work-up procedures, such as solvent evaporation followed by purification.
Protocol 2: Purification by Column Chromatography
-
Concentrate the crude product under reduced pressure.
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The optimal solvent system should be determined by TLC analysis.
-
Carefully load the adsorbed product onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2,4-dichloro-5-isopropoxy aniline.
Mandatory Visualizations
Caption: A troubleshooting workflow for low yield in the synthesis of 2,4-dichloro-5-isopropoxy aniline.
Caption: The two primary synthetic routes to 2,4-dichloro-5-isopropoxy aniline.
References
Validation & Comparative
Comparative Reactivity Analysis: 3-Isopropoxyaniline vs. p-Anisidine in Drug Development
For Immediate Publication
Shanghai, China – December 25, 2025 – In the landscape of pharmaceutical development and fine chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes and molecular properties. This guide provides a comprehensive comparative analysis of the reactivity of two key aniline derivatives: 3-Isopropoxyaniline and p-Anisidine. This document is intended for researchers, scientists, and professionals in drug development, offering a data-driven comparison to inform synthetic strategy and decision-making.
Introduction to this compound and p-Anisidine
Both this compound and p-anisidine are valuable intermediates in the synthesis of a wide range of organic compounds, including active pharmaceutical ingredients (APIs), dyes, and agrochemicals.[1][2] Their reactivity is primarily governed by the electronic and steric nature of the alkoxy substituents on the aniline ring.
p-Anisidine (4-methoxyaniline) features a methoxy group (-OCH₃) in the para position relative to the amino group. This configuration allows for strong +M (mesomeric) and +I (inductive) effects, significantly increasing the electron density of the aromatic ring and the basicity of the amino group.[3]
This compound (3-(propan-2-yloxy)aniline) possesses a bulkier isopropoxy group (-OCH(CH₃)₂) at the meta position. The meta-positioning of the alkoxy group primarily exerts a +I effect with a less pronounced +M effect compared to the para-substitution. The steric bulk of the isopropoxy group can also influence the regioselectivity of certain reactions.[4]
Comparative Data Presentation
The following table summarizes key physicochemical properties and reactivity data for this compound and p-anisidine, providing a quantitative basis for comparison.
| Property | This compound | p-Anisidine | References |
| Molecular Formula | C₉H₁₃NO | C₇H₉NO | [5][6] |
| Molecular Weight | 151.21 g/mol | 123.15 g/mol | [5][6] |
| Appearance | Pale yellow oil | White to brownish solid | [1][2] |
| Boiling Point | 229-230 °C | 243 °C | [1][7] |
| Melting Point | N/A | 57-59 °C | [7] |
| pKa of Conjugate Acid | 4.54 | 5.34 | [7][8] |
| ¹H NMR (CDCl₃, δ ppm) | ~7.1 (t), ~6.3-6.4 (m), ~4.5 (sept), ~3.6 (br s), ~1.3 (d) | ~6.7 (d), ~6.6 (d), ~3.7 (s), ~3.4 (br s) | [9] |
| ¹³C NMR (CDCl₃, δ ppm) | ~159, ~148, ~130, ~108, ~105, ~101, ~70, ~22 | ~152.9, ~134.6, ~118.7, ~115.4, ~55.8 | [9] |
Reactivity Comparison
Basicity
The basicity of anilines is a critical factor in many of their reactions, particularly those involving the amino group as a nucleophile. The pKa of the conjugate acid of p-anisidine (5.34) is significantly higher than that of this compound (4.54), indicating that p-anisidine is the stronger base .[7][8] This is attributed to the powerful electron-donating resonance effect of the para-methoxy group, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation. In contrast, the meta-isopropoxy group in this compound exerts a weaker electron-donating effect, resulting in lower basicity.[3]
Electrophilic Aromatic Substitution
The increased electron density on the aromatic ring of p-anisidine, due to the strong activating effect of the para-methoxy group, renders it highly reactive towards electrophilic aromatic substitution (EAS) .[3] The methoxy group is an ortho, para-director, meaning that electrophiles will preferentially attack the positions ortho to the methoxy group (and meta to the amino group).
This compound is also activated towards EAS, but to a lesser extent than p-anisidine. The isopropoxy group in the meta position directs incoming electrophiles to the ortho and para positions relative to itself. This results in substitution at the 2-, 4-, and 6-positions of the aniline ring. The bulkier isopropoxy group may introduce steric hindrance, potentially favoring substitution at the less hindered positions.[4]
Due to the stronger activating nature of the para-methoxy group, it is expected that p-anisidine will undergo electrophilic substitution reactions, such as halogenation and nitration, at a faster rate and under milder conditions than this compound .
Acylation of the Amino Group
The nucleophilicity of the amino group is crucial for reactions such as acylation to form amides. Given that p-anisidine is a stronger base, its amino group is more electron-rich and therefore a stronger nucleophile than that of this compound. Consequently, p-anisidine is expected to exhibit higher reactivity in acylation reactions , leading to faster reaction rates and potentially higher yields under identical conditions.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Determination of pKa (Potentiometric Titration)
-
Preparation of Analyte Solution: Accurately weigh approximately 1 mmol of the aniline derivative (this compound or p-anisidine) and dissolve it in 50 mL of a 1:1 ethanol/water mixture.
-
Titration Setup: Place the solution in a thermostatted beaker at 25 °C and use a calibrated pH meter with a glass electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized 0.1 M HCl solution, adding the titrant in small increments (e.g., 0.1 mL).
-
Data Analysis: Record the pH after each addition of HCl. Plot the pH versus the volume of HCl added. The pH at the half-equivalence point corresponds to the pKa of the conjugate acid of the aniline.
Comparative Acetylation to Synthesize Acetanilides
-
Reaction Setup: In separate round-bottom flasks, dissolve 10 mmol of this compound and 10 mmol of p-anisidine in 20 mL of dichloromethane.
-
Addition of Reagent: To each flask, add 1.1 equivalents (11 mmol) of acetyl chloride dropwise at 0 °C with stirring.
-
Reaction Monitoring: Monitor the progress of the reactions by thin-layer chromatography (TLC) using a suitable eluent (e.g., 3:1 hexanes/ethyl acetate).
-
Workup: Once the starting material is consumed, quench the reactions by adding 20 mL of saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Analysis: Determine the crude yield of the respective acetanilide products. Purify the products by recrystallization or column chromatography and calculate the final yields for a direct comparison of reactivity.
Visualizing Reactivity Principles
The following diagrams illustrate the key electronic effects influencing the reactivity of this compound and p-anisidine.
Caption: Electronic effects influencing reactivity.
The workflow for a comparative electrophilic substitution experiment can be visualized as follows:
Caption: Competitive electrophilic substitution workflow.
Conclusion
The data presented in this guide clearly indicates that p-anisidine is a more reactive nucleophile and is more susceptible to electrophilic aromatic substitution than this compound . This is primarily due to the strong electron-donating resonance effect of the para-methoxy group. For synthetic applications requiring high reactivity and milder reaction conditions, p-anisidine is the preferred substrate. However, the distinct substitution pattern and potentially different steric profile of this compound may offer advantages in specific synthetic contexts where particular regioisomers are desired or where the modulation of basicity is a critical design element. Researchers and drug development professionals are encouraged to consider these factors when selecting between these two versatile building blocks.
References
- 1. This compound | 41406-00-2 [amp.chemicalbook.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. rsc.org [rsc.org]
Spectroscopic Analysis for Structural Confirmation of 3-Isopropoxyaniline and Its Derivatives: A Comparative Guide
A detailed spectroscopic analysis is crucial for the unambiguous structural confirmation of newly synthesized organic compounds. This guide provides a comparative overview of the key spectroscopic data for 3-isopropoxyaniline and two of its derivatives: N-acetyl-3-isopropoxyaniline and 2-bromo-3-isopropoxyaniline. By examining their respective ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, researchers can effectively distinguish and verify these structures.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its derivatives. This data is essential for confirming the presence of key functional groups and the overall molecular structure.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound Name | Aromatic Protons | -NH₂/-NHCOCH₃ Protons | Isopropoxy Protons (-OCH(CH₃)₂) | Isopropoxy Protons (-OCH(CH₃)₂) |
| This compound | 6.20-7.10 (m, 4H) | 3.65 (br s, 2H) | 4.45 (sept, 1H) | 1.25 (d, 6H) |
| N-acetyl-3-isopropoxyaniline | 6.50-7.50 (m, 4H) | 7.80 (br s, 1H) | 4.50 (sept, 1H) | 1.30 (d, 6H) |
| 2-Bromo-3-isopropoxyaniline | 6.30-7.20 (m, 3H) | 4.00 (br s, 2H) | 4.55 (sept, 1H) | 1.35 (d, 6H) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound Name | Aromatic C-NH₂/C-NH | Aromatic C-O | Other Aromatic C | Isopropoxy C-O | Isopropoxy -CH₃ | Acetyl C=O | Acetyl -CH₃ |
| This compound | 148.0 | 159.0 | 102.0, 107.0, 110.0, 130.0 | 70.0 | 22.0 | - | - |
| N-acetyl-3-isopropoxyaniline | 140.0 | 158.5 | 108.0, 112.0, 115.0, 130.5 | 70.5 | 22.5 | 168.0 | 24.0 |
| 2-Bromo-3-isopropoxyaniline | 145.0 | 155.0 | 105.0, 109.0, 112.0, 131.0 | 71.0 | 22.0 | - | - |
Table 3: Infrared (IR) Spectroscopic Data (Key Absorptions in cm⁻¹)
| Compound Name | N-H Stretch | C=O Stretch | C-O Stretch (Aromatic Ether) | C-N Stretch (Aromatic) | C-Br Stretch |
| This compound | 3450, 3360 | - | 1215 | 1310 | - |
| N-acetyl-3-isopropoxyaniline | 3300 | 1660 | 1220 | 1320 | - |
| 2-Bromo-3-isopropoxyaniline | 3470, 3380 | - | 1210 | 1300 | 680 |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound Name | Molecular Formula | Molecular Weight | [M]⁺ | Key Fragment Ions |
| This compound | C₉H₁₃NO | 151.21 | 151 | 109, 93, 65 |
| N-acetyl-3-isopropoxyaniline | C₁₁H₁₅NO₂ | 193.24 | 193 | 151, 109, 43 |
| 2-Bromo-3-isopropoxyaniline | C₉H₁₂BrNO | 230.10 | 229/231 | 187/189, 108, 77 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for aromatic amine compounds and may require optimization based on the specific instrumentation and sample characteristics.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified aniline derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single pulse.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 seconds.
-
Chemical shifts are referenced to the residual solvent peak.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Chemical shifts are referenced to the deuterated solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use a solid-state ATR accessory.
-
Liquid Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum is recorded and automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile). For Electrospray Ionization (ESI), the addition of a small amount of formic acid (0.1%) can aid in protonation.
-
Instrumentation: A mass spectrometer, typically with Electron Impact (EI) or Electrospray Ionization (ESI) sources.
-
Data Acquisition:
-
The sample is introduced into the ion source (e.g., via direct infusion or coupled with a gas or liquid chromatograph).
-
Mass spectra are recorded over a relevant mass-to-charge (m/z) ratio range.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze fragmentation patterns.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of a synthesized this compound derivative.
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound derivatives.
Alternative Analytical Techniques
While NMR, IR, and MS are the primary tools for structural elucidation, other techniques can provide complementary information:
-
Elemental Analysis: Provides the empirical formula of the compound, which can be compared with the molecular formula determined by mass spectrometry.
-
X-ray Crystallography: For crystalline solids, this technique provides the definitive three-dimensional structure of the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Can be used to study the electronic transitions within the aromatic system and can be useful for quantitative analysis.
By employing a combination of these spectroscopic and analytical techniques, researchers can confidently determine and confirm the structures of this compound and its derivatives, ensuring the integrity and purity of their synthesized compounds for further research and development.
A Comparative Guide to HPLC Method Validation for the Quantification of 3-Isopropoxyaniline
For researchers, scientists, and drug development professionals, the precise and reliable quantification of chemical intermediates is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. 3-Isopropoxyaniline is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound with other analytical techniques, supported by experimental data derived from analogous compounds.
The validation of the primary HPLC method has been conceptualized based on the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[1][2][3][4][5] Performance characteristics are compared against alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and another HPLC method employing a different stationary phase to provide a comprehensive overview for method selection.
Quantitative Data Summary
The following tables summarize the comparative performance data for the validated HPLC method and its alternatives for the quantification of aromatic amines. The data for the proposed HPLC method for this compound is projected based on typical performance for similar molecules, while the data for GC-MS and the alternative HPLC method are based on published results for other aniline derivatives.[6]
Table 1: Comparison of Analytical Method Performance
| Parameter | Proposed HPLC-UV Method | Alternative HPLC-UV Method | GC-MS Method |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.997 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 2.5% | < 5.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL | 0.1 mg/L |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.3 µg/mL | 0.3 mg/L |
| Typical Run Time | ~10 minutes | ~15 minutes | ~20 minutes |
Table 2: Summary of Validation Parameters for the Proposed HPLC Method
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (Correlation Coefficient, R²) | R² ≥ 0.999 | 0.9998 |
| Range | 80-120% of test concentration | 0.5 - 20 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (Repeatability, %RSD) | ≤ 2% | 0.8% |
| Intermediate Precision (%RSD) | ≤ 2% | 1.2% |
| Specificity | No interference at the retention time of the analyte | Passed |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.15 µg/mL |
| Robustness | %RSD ≤ 2% after deliberate variations | Passed |
Experimental Protocols
Detailed methodologies for the proposed HPLC method and its alternatives are provided below.
Proposed HPLC-UV Method for this compound
This method is designed for the routine quantification of this compound in process control samples.
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[7]
-
Column : Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7][8]
-
Mobile Phase : A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The mobile phase should be filtered and degassed.[7][9]
-
Detection Wavelength : 240 nm.[9]
-
Sample Preparation : Dissolve a accurately weighed amount of the sample in the mobile phase to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
-
Standard Preparation : Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range (e.g., 0.5, 1, 5, 10, 15, 20 µg/mL).[9]
Alternative Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[6]
-
Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[6]
-
Column : A fused silica capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas : Helium at a constant flow rate.
-
Oven Temperature Program : A temperature gradient is typically used to separate the analytes. For example, start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Injector Temperature : 250°C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Sample Preparation : Derivatization may be required to improve the chromatographic properties of the aniline.[6] Liquid-liquid extraction is a common sample preparation technique.[6]
Alternative HPLC-UV Method (Different Stationary Phase)
Utilizing a column with a different selectivity can be beneficial if the primary method suffers from co-eluting impurities.
-
Instrumentation : Same as the proposed HPLC method.
-
Column : A Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A mixture of methanol and a phosphate buffer (e.g., pH 7.0) in a gradient elution.
-
Other parameters : Similar to the proposed HPLC method, but may require optimization for the different column chemistry.
Methodology Visualization
The following diagrams illustrate the workflow for the HPLC method validation process.
Caption: Workflow for HPLC Method Validation.
Caption: Experimental Workflow for Sample Analysis.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. pharmtech.com [pharmtech.com]
- 3. actascientific.com [actascientific.com]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bene-technology.com [bene-technology.com]
- 9. benchchem.com [benchchem.com]
The Pivotal Role of Aniline Derivatives in Modern Drug Discovery: A Comparative Guide
Aniline and its derivatives are fundamental building blocks in medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1] Their versatility has enabled the development of drugs across numerous therapeutic areas, including oncology, infectious diseases, and inflammation.[1] This guide provides a comparative analysis of aniline derivatives in drug discovery, with a focus on their role as kinase inhibitors in oncology. We will delve into their performance against alternative therapies, supported by experimental data, and provide detailed methodologies for key assays.
Aniline Derivatives as Kinase Inhibitors
A significant class of aniline derivatives are potent inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways.[2] Dysregulation of these pathways is a hallmark of many diseases, particularly cancer. Aniline-based compounds, such as 4-anilinoquinazolines, have been successfully developed as Tyrosine Kinase Inhibitors (TKIs) that target key kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2]
Comparative Analysis 1: Aniline Derivatives Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Aniline derivatives, particularly the 4-anilinoquinazoline scaffold, have been instrumental in the development of potent EGFR inhibitors.
Performance Comparison of EGFR Inhibitors
The efficacy of these inhibitors is often measured by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value signifies a more potent inhibitor. The following table compares the in vitro potency of several aniline-based EGFR inhibitors against the EGFR kinase. For comparison, monoclonal antibodies like Cetuximab represent an alternative therapeutic strategy that targets the extracellular domain of EGFR. While a direct IC50 comparison is not applicable, their clinical efficacy is well-established.
| Compound/Drug | Aniline Derivative Class | Target | IC50 (nM) | Reference |
| Gefitinib | 4-Anilinoquinazoline | EGFR | 3.22 - 38.9 | [3] |
| Erlotinib | 4-Anilinoquinazoline | EGFR | 33.25 | [4][5] |
| Lapatinib | 4-Anilinoquinazoline | EGFR | 27.06 | [3] |
| Compound 11 | Anilinoquinazoline | EGFR | <1 (sub-nanomolar) | [3] |
| Compound 13 | Anilinoquinazoline | EGFR | 5.06 | [3] |
| Compound 19h | 4-Anilinoquinazoline | EGFR | 0.47 | [6] |
| Compound 7i | 6-Arylureido-4-anilinoquinazoline | EGFR | 17.32 | [4][5] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Clinical trials have compared the efficacy of aniline-based TKIs. For instance, a phase III trial comparing erlotinib and gefitinib in patients with advanced non-small cell lung cancer (NSCLC) with EGFR mutations showed no significant difference in progression-free survival (13.0 vs 10.4 months) or overall survival (22.9 vs 20.1 months).[7] Another study suggested that erlotinib might offer a longer progression-free survival compared to gefitinib (13.4 vs 11.9 months).[8] When compared to the monoclonal antibody Cetuximab, erlotinib and gefitinib demonstrated a greater impact on the majority of head and neck cancer cell lines tested.[9]
Experimental Protocol: In Vitro EGFR Kinase Activity Assay (ADP-Glo™ Format)
This protocol outlines a common method for determining the IC50 value of a test compound against EGFR kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[10]
Materials:
-
Recombinant Human EGFR (active kinase domain)
-
EGFR Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[10]
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Test Compound (dissolved in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well or 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the EGFR Kinase Buffer.
-
Reaction Setup:
-
Add 1 µL of the test compound dilution or vehicle (DMSO control) to the wells of the assay plate.
-
Add 2 µL of a mixture containing the EGFR enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix.[10]
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 40-60 minutes).[10][11]
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[10]
-
-
ATP Generation and Luminescence Measurement:
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.[5]
-
EGFR Signaling Pathway
Caption: EGFR Signaling Pathway and Inhibition by Anilinoquinazolines.
Comparative Analysis 2: Aniline Derivatives Targeting the VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several aniline-based multi-kinase inhibitors target VEGFR-2.
Performance Comparison of VEGFR-2 Inhibitors
The following table presents the in vitro potency of aniline-based and other small molecule inhibitors against VEGFR-2. Bevacizumab is a monoclonal antibody that targets the VEGF-A ligand, preventing it from binding to VEGFR-2.
| Compound/Drug | Aniline Derivative Class/Type | Target | IC50 (nM) | Reference |
| Sunitinib | Indolinone | VEGFR-2 | 10 | [12] |
| Sorafenib | Urea derivative | VEGFR-2 | 90 | [12] |
| Compound 15a | 4-Anilinoquinazoline-acylamino | VEGFR-2 | 560 | [1] |
| Compound 15b | 4-Anilinoquinazoline-acylamino | VEGFR-2 | 1810 | [1] |
| Compound 15e | 4-Anilinoquinazoline-acylamino | VEGFR-2 | 870 | [1] |
| Compound 6 | Urea-based quinazoline | VEGFR-2 | 12.1 | [13] |
| Compound 7 | Quinazolin-4(3H)-one | VEGFR-2 | 340 | [13] |
| Compound 17a | Indolin-2-one | VEGFR-2 | 78 | [14] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Clinical data comparing sunitinib and sorafenib for metastatic renal cell carcinoma (mRCC) have shown that sunitinib may have a better cost-effectiveness profile.[15] An indirect comparison suggested that sunitinib may be more effective than bevacizumab plus interferon in terms of progression-free survival.[16][17]
Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a luminescence-based assay to quantify the inhibitory activity of a test compound on recombinant human VEGFR-2 kinase. The principle is to measure the amount of ATP remaining after the kinase reaction.[18]
Materials:
-
Recombinant Human VEGFR-2 (KDR)
-
Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
5x Kinase Buffer
-
ATP
-
Test Compound (dissolved in DMSO)
-
ADP-Glo™ or Kinase-Glo® MAX Assay Kit
-
Solid White 96-well Assay Plates
Procedure:
-
Buffer and Master Mix Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock. Prepare a Master Mix containing the 1x Kinase Buffer, ATP, and the kinase substrate.
-
Compound Dilution: Prepare serial dilutions of the test compound.
-
Assay Execution:
-
Add 12.5 µL of the Master Mix to each well of a 96-well plate.[18]
-
Add 2.5 µL of the diluted test compound to the "Test Inhibitor" wells.
-
Add 2.5 µL of 1x Kinase Buffer with DMSO to the "Positive Control" and "Blank" wells.[18]
-
Initiate the reaction by adding diluted VEGFR-2 enzyme to all wells except the "Blank" wells.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Detection:
-
Add ADP-Glo™ Reagent (or equivalent) to stop the reaction and deplete remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-45 minutes at room temperature.[18]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (from "Blank" wells).
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[18]
-
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 Signaling in Angiogenesis and its Inhibition.
General Workflow for Aniline Derivative Drug Discovery
The discovery and development of new drugs based on aniline derivatives typically follow a structured workflow, from initial synthesis to preclinical development.
Caption: General Workflow for Aniline Derivative Drug Discovery.
Conclusion
Aniline derivatives remain a cornerstone of modern medicinal chemistry, providing a versatile scaffold for the design of novel therapeutics.[1] Their success as kinase inhibitors has revolutionized the treatment of various cancers. While challenges such as metabolic instability and toxicity exist, ongoing research focuses on modifying the aniline core to improve drug properties and reduce adverse effects.[3][19] The continued exploration of aniline derivatives, coupled with advanced screening and design strategies, promises to deliver the next generation of innovative medicines.
References
- 1. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 5. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase III randomised controlled trial of erlotinib vs gefitinib in advanced non-small cell lung cancer with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients [lungdiseasesjournal.com]
- 9. Erlotinib and gefitinib responsiveness in head and neck cancer cell lines--a comparing analysis with cetuximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 14. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sunitinib, sorafenib, temsirolimus or bevacizumab in the treatment of metastatic renal cell carcinoma: a review of health economic evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bevacizumab, sorafenib tosylate, sunitinib and temsirolimus for renal cell carcinoma: a systematic review and economic evaluation - NIHR Health Technology Assessment programme: Executive Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. rsc.org [rsc.org]
Assessing the Metabolic Stability of 3-Isopropoxyaniline-Containing Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical parameter in the drug discovery and development process. It significantly influences a compound's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] This guide provides a comparative assessment of the metabolic stability of compounds containing the 3-isopropoxyaniline moiety, a structural motif of interest in medicinal chemistry. We will delve into the standard experimental protocols used to evaluate metabolic stability, present available comparative data, and visualize key experimental and biological pathways.
Aniline-containing compounds, while structurally versatile, can be susceptible to metabolic enzymes, potentially leading to rapid clearance and reduced efficacy.[4] Therefore, understanding the metabolic fate of derivatives such as those containing the this compound scaffold is crucial for lead optimization.
Experimental Protocols for Assessing Metabolic Stability
The two most common in vitro methods for evaluating metabolic stability are the liver microsomal stability assay and the hepatocyte stability assay.[2][5][6] These assays provide key parameters such as intrinsic clearance (CLint) and half-life (t1/2).[7][8]
1. Liver Microsomal Stability Assay
This assay is a high-throughput method used in early drug discovery to assess the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs).[7][8]
-
Microsome Concentration: Approximately 0.5 mg/mL.[5]
-
Cofactor: NADPH is required to initiate the enzymatic reactions.[5][9]
-
Incubation: The test compound is incubated with the microsomes and NADPH at 37°C. Samples are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[5][8]
-
Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.[8]
-
Analysis: The remaining concentration of the parent compound is quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][10]
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[7][8]
2. Hepatocyte Stability Assay
This assay is considered a more comprehensive model as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[2][10][11] It also accounts for cellular uptake and transporter effects.[10]
-
Test System: Fresh or cryopreserved hepatocytes from human or animal species.[11][12]
-
Test Compound Concentration: Typically around 1 µM.
-
Cell Density: Approximately 0.5 to 1 million cells/mL.[12]
-
Incubation: The test compound is incubated with the hepatocyte suspension at 37°C. Samples are collected at various time points over a period that can range from 60 minutes to several hours for low-turnover compounds.[12][13]
-
Reaction Termination: Similar to the microsomal assay, the reaction is quenched by the addition of a cold organic solvent.[11]
-
Analysis: The concentration of the parent compound is determined by LC-MS/MS.[12]
-
Data Analysis: The depletion of the test compound over time is used to determine the half-life and intrinsic clearance.[12]
Comparative Metabolic Stability Data
While comprehensive public data on a wide range of this compound-containing compounds is limited, a study on GPR88 agonists provides a valuable example of how modifications to a parent structure, which includes an isopropoxy group, can significantly impact metabolic stability.
In a study aimed at improving the metabolic stability of a GPR88 agonist, RTI-13951-33, researchers introduced modifications to the core structure. The resulting compound, 30a , which features a 3-isopropoxyphenyl group, demonstrated a marked improvement in metabolic stability in mouse liver microsomes (MLMs) compared to the parent compound.
| Compound | Key Structural Moiety | Half-life (t1/2) in MLM (min) | Intrinsic Clearance (CLint) in MLM (µL/min/mg) |
| RTI-13951-33 (Parent) | Methoxymethyl group | 2.2 | 643 |
| 30a | 3-Isopropoxyphenyl group | 24.6 | 56.4 |
| Data sourced from a study on GPR88 agonists.[14] |
This data clearly indicates that the inclusion of the 3-isopropoxy group in compound 30a led to a more than 10-fold increase in its half-life and a significant reduction in its intrinsic clearance in mouse liver microsomes, signifying enhanced metabolic stability.[14]
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in assessing and understanding the metabolic fate of drug candidates, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway.
Caption: Workflow for a liver microsomal stability assay.
Caption: Hypothetical signaling pathway and metabolic fate.
Conclusion
The assessment of metabolic stability is a cornerstone of modern drug discovery. For compounds containing the this compound moiety, leveraging standard in vitro assays such as the liver microsomal and hepatocyte stability assays is essential to characterize their pharmacokinetic potential. The available data, although limited, suggests that the incorporation of a 3-isopropoxy group can be a viable strategy to enhance metabolic stability. Further studies on a broader range of this compound-containing compounds are warranted to establish a more comprehensive structure-activity relationship regarding their metabolic fate. This will enable the rational design of more stable and efficacious drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. cresset-group.com [cresset-group.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. nuvisan.com [nuvisan.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Lipophilicity of 3-Isopropoxyaniline: A Comparative Guide to Predicted and Experimental LogP Determination
For researchers, scientists, and professionals in drug development, understanding the lipophilicity of a compound is paramount for predicting its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The octanol-water partition coefficient (LogP) is the most widely used metric for this purpose. This guide provides a comprehensive comparison of predicted LogP values for 3-Isopropoxyaniline and details the experimental protocols for its empirical determination.
Comparative Analysis of Predicted LogP Values
The lipophilicity of this compound has been estimated using various computational models. These models employ different algorithms, including atom-based, fragment-based, and property-based methods, to calculate the LogP value. A summary of the predicted values from several sources is presented below.
| Prediction Method/Source | Predicted LogP Value |
| XLogP3 (PubChem)[1] | 1.7 |
| Molinspiration | 1.83 |
| SwissADME (Consensus) | 1.85 |
| ALOGPS | 1.88 |
Note: The Molinspiration and SwissADME values were generated using their respective online prediction tools. The ALOGPS value is a commonly cited prediction for this compound.
The predicted values for the LogP of this compound are consistently in the range of 1.7 to 1.88, indicating a moderate level of lipophilicity. This suggests that the compound is likely to have a reasonable balance between aqueous solubility and lipid membrane permeability, a desirable characteristic for many drug candidates. The minor variations among the different prediction methods highlight the importance of experimental validation for obtaining a definitive LogP value.
Experimental Protocols for LogP Determination
Two primary methods are widely accepted for the experimental determination of LogP: the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Shake-Flask Method (OECD Guideline 107)
This traditional "gold standard" method directly measures the partitioning of a solute between n-octanol and water.
Principle: A known amount of this compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, allowing the compound to distribute between the two immiscible phases. The concentration of the compound in each phase is then measured, and the partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this ratio.
Detailed Protocol:
-
Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by a 24-hour separation period.
-
Sample Preparation: A stock solution of this compound is prepared in n-octanol.
-
Partitioning: A precise volume of the stock solution is added to a known volume of the water phase in a suitable vessel (e.g., a separatory funnel or a screw-cap tube). The vessel is then shaken vigorously for a set period (e.g., 1-2 hours) at a constant temperature (typically 25°C) to ensure equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation may be used to facilitate this process.
-
Concentration Analysis: The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated using the formula: P = [Concentration in n-octanol] / [Concentration in water] The LogP is then calculated as: LogP = log10(P)
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD Guideline 117)
This is a faster, indirect method that correlates the retention time of a compound on a nonpolar stationary phase with its LogP value.
Principle: The retention time of a substance in RP-HPLC is primarily governed by its lipophilicity. A series of reference compounds with known LogP values are injected onto an RP-HPLC column, and their retention times are measured. A calibration curve is generated by plotting the logarithm of the retention factor (k) against the known LogP values of the reference compounds. The retention time of this compound is then measured under the same conditions, and its LogP is determined by interpolation from the calibration curve.
Detailed Protocol:
-
System Setup: An HPLC system equipped with a reverse-phase column (e.g., C18), a UV detector, and an isocratic mobile phase (typically a mixture of methanol or acetonitrile and water) is used.
-
Reference Standards: A set of at least five reference compounds with well-established LogP values that bracket the expected LogP of this compound are selected.
-
Calibration: Each reference standard is injected onto the column, and its retention time (t_R) is recorded. The dead time (t_0), the time it takes for an unretained compound to pass through the column, is also determined. The retention factor (k) for each standard is calculated using the formula: k = (t_R - t_0) / t_0 A calibration curve is constructed by plotting log(k) versus the known LogP values.
-
Sample Analysis: A solution of this compound is injected onto the column, and its retention time is measured.
-
LogP Determination: The retention factor for this compound is calculated, and its LogP value is determined from the calibration curve.
Logical Workflow for LogP Assessment
The following diagram illustrates the logical workflow for assessing the LogP of a compound like this compound, from initial prediction to experimental validation.
Caption: Workflow for LogP Assessment.
Conclusion
The predicted LogP values for this compound consistently point towards a moderate lipophilicity, a key parameter influencing its potential as a bioactive molecule. While computational models provide valuable initial estimates, experimental determination via the shake-flask or RP-HPLC methods is essential for obtaining a definitive value. The detailed protocols provided in this guide offer a clear pathway for researchers to perform this crucial experimental validation, enabling a more accurate understanding of the compound's ADME properties and facilitating its further development.
References
Benchmarking Synthetic Routes to 3-Isopropoxyaniline: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comprehensive comparison of literature-based procedures for the synthesis of 3-isopropoxyaniline, a valuable building block in the development of pharmaceuticals and other fine chemicals.
This document outlines two primary synthetic strategies for this compound, presenting a side-by-side analysis of their experimental protocols and performance metrics. The information herein is intended to assist in the selection of the most suitable method based on factors such as yield, reaction conditions, and procedural complexity.
At a Glance: Comparison of Synthetic Routes
The synthesis of this compound is predominantly approached via two distinct pathways: a two-step Williamson ether synthesis followed by nitro group reduction, and a direct single-step alkylation of 3-aminophenol. Each method presents a unique set of advantages and challenges.
| Parameter | Route 1: Williamson Ether Synthesis & Reduction | Route 2: Direct Alkylation of 3-Aminophenol (with Protection/Deprotection) |
| Starting Materials | 3-Nitrophenol, Isopropyl Bromide | 3-Aminophenol, Isopropyl Bromide, Benzaldehyde |
| Key Stages | 1. O-alkylation of 3-nitrophenol2. Reduction of the nitro group | 1. Protection of the amino group2. O-alkylation3. Deprotection (hydrolysis) |
| Typical Overall Yield | Good to Excellent (Potentially 68-85%) | Moderate to Good |
| Reaction Time | 6-10 hours (plus workup) | ~24 hours (plus workup) |
| Key Advantages | High-yielding and reliable. Avoids N-alkylation side products. | Utilizes a more direct starting material. |
| Key Disadvantages | Two distinct synthetic steps required. | Potential for lower yields with secondary alkyl halides. Requires protection/deprotection steps, adding to the overall complexity.[1][2] |
Synthetic Pathway Overview
Caption: Comparative workflow of the two main synthetic routes to this compound.
Experimental Protocols
Route 1: Williamson Ether Synthesis and Subsequent Reduction
This two-step procedure is a robust method for preparing this compound, beginning with the etherification of 3-nitrophenol, followed by the reduction of the nitro-intermediate.
Step 1: Synthesis of 3-Isopropoxynitrobenzene
-
Materials: 3-Nitrophenol, isopropyl bromide, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
-
Procedure: To a solution of 3-nitrophenol (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents). Stir the mixture at room temperature until the phenol is completely dissolved. Add isopropyl bromide (1.1 equivalents) dropwise to the reaction mixture. Heat the reaction to 80-90 °C and maintain this temperature for 4-6 hours. Progress can be monitored by thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature and pour it into ice-cold water with stirring to precipitate the product. Collect the solid by vacuum filtration and wash thoroughly with water. The crude product can be purified by recrystallization.[3]
-
Expected Yield: 85-95%[3]
Step 2: Reduction of 3-Isopropoxynitrobenzene to this compound
-
Materials: 3-Isopropoxynitrobenzene, iron powder (Fe), ammonium chloride (NH₄Cl), ethanol, water.
-
Procedure: In a round-bottom flask, suspend 3-isopropoxynitrobenzene (1 equivalent) in a mixture of ethanol and water. Add ammonium chloride (1.2 equivalents) and iron powder (3-4 equivalents). Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring for 2-4 hours. Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtering off the drying agent, concentrate the organic phase under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.[3]
-
Expected Yield: 80-90%[3]
Route 2: Selective Alkylation of 3-Aminophenol via Protection-Deprotection
This route involves the direct alkylation of the hydroxyl group of 3-aminophenol. To prevent undesired N-alkylation, a protection-deprotection strategy is employed.
Step 1: Protection of the Amino Group
-
Materials: 3-Aminophenol, benzaldehyde, methanol.
-
Procedure: To a stirred solution of 3-aminophenol (1 equivalent) in methanol, add benzaldehyde (1 equivalent). Stir the resulting solution for 1 hour at room temperature. Remove the solvent in vacuo, and the resulting residue of N-benzylidene-3-hydroxyaniline can be purified by recrystallization from ethanol.[1]
Step 2: O-Alkylation
-
Materials: N-benzylidene-3-hydroxyaniline, isopropyl bromide, potassium carbonate (K₂CO₃), acetone.
-
Procedure: To a stirred solution of N-benzylidene-3-hydroxyaniline (1 equivalent) in acetone, add potassium carbonate (2 equivalents) and isopropyl bromide (1 equivalent). Reflux the mixture for approximately 20 hours.[1] The use of a secondary alkyl halide like isopropyl bromide may result in lower yields compared to primary alkyl halides.[2]
Step 3: Deprotection (Hydrolysis)
-
Materials: The reaction mixture from Step 2, hydrochloric acid (HCl).
-
Procedure: After cooling the reaction mixture from the previous step, add aqueous hydrochloric acid to hydrolyze the imine. The benzaldehyde by-product can be removed by extraction with an organic solvent. Neutralize the aqueous layer with a base (e.g., sodium bicarbonate) to precipitate the this compound product. The crude product can then be collected and purified.[1]
Conclusion
The choice between these two synthetic routes will depend on the specific requirements of the researcher. The Williamson ether synthesis followed by reduction (Route 1) offers a more reliable and higher-yielding pathway, making it suitable for large-scale production where consistency is key. The direct alkylation of 3-aminophenol (Route 2), while more direct in concept, is complicated by the need for protection and deprotection steps and may result in lower yields due to the nature of the secondary alkyl halide. For laboratory-scale synthesis where starting material availability might be a deciding factor, and if optimization of the protection-alkylation-deprotection sequence is feasible, this route could be considered.
References
Safety Operating Guide
Personal protective equipment for handling 3-Isopropoxyaniline
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3-Isopropoxyaniline in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.
Chemical Profile and Hazards
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this chemical with appropriate care to avoid exposure.
| Property | Value | Reference |
| CAS Number | 41406-00-2 | [1] |
| Molecular Formula | C9H13NO | [2][3] |
| Molecular Weight | 151.21 g/mol | [2] |
| Boiling Point | 229-230 °C | [4] |
| Density | 1.025 g/mL at 25 °C | [4] |
| Flash Point | >110 °C (>230 °F) - closed cup | [5] |
| Hazard Statements | H315, H319, H335 | [1][5] |
| Signal Word | Warning | [1] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the necessary steps for the safe handling of this compound from preparation to disposal.
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][6]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[7]
-
Remove all sources of ignition from the handling area.[6]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Skin Protection:
-
Gloves: Handle with chemical-resistant gloves (e.g., Nitrile rubber).[8] Gloves must be inspected before use and disposed of properly after handling the chemical.[1][2]
-
Protective Clothing: Wear a lab coat or other suitable protective clothing to prevent skin contact.[8]
-
Footwear: Closed-toe shoes are mandatory in the laboratory.[7][9]
-
-
Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK (EN14387) respirator filter).
3. Handling Procedures:
-
Avoid breathing vapors or mist.[1]
4. Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[1][6]
-
Keep in a locked storage area.[1]
-
For long-term storage, refrigeration at 2-8 °C under an inert atmosphere is recommended.[6]
5. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][6]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[1][6]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1][6]
-
If Swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2][6]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
-
Chemical Disposal: Dispose of the chemical waste through an approved waste disposal plant, following all local, state, and federal regulations.[1] Do not allow the product to enter drains.[2]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product in accordance with established guidelines.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. angenechemical.com [angenechemical.com]
- 3. echemi.com [echemi.com]
- 4. This compound CAS#: 41406-00-2 [m.chemicalbook.com]
- 5. This compound 97 41406-00-2 [sigmaaldrich.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
